Product packaging for Fap-PI3KI1(Cat. No.:)

Fap-PI3KI1

Cat. No.: B12403998
M. Wt: 1177.2 g/mol
InChI Key: DXXIUVWNTLDCDL-QWSSMIDASA-N
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Description

Fap-PI3KI1 is a useful research compound. Its molecular formula is C52H48F4N10O12S3 and its molecular weight is 1177.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C52H48F4N10O12S3 B12403998 Fap-PI3KI1

Properties

Molecular Formula

C52H48F4N10O12S3

Molecular Weight

1177.2 g/mol

IUPAC Name

(2R)-2-[[4-[[4-[[(2S)-1-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-1-oxopropan-2-yl]carbamoyl]-2-pyridinyl]methylamino]-4-oxobutanoyl]amino]-3-[2-[[5-[6-[5-[(2,4-difluorophenyl)sulfonylamino]-6-methoxy-3-pyridinyl]quinolin-4-yl]-2-pyridinyl]methoxycarbonyloxy]ethyldisulfanyl]propanoic acid

InChI

InChI=1S/C52H48F4N10O12S3/c1-29(49(70)66-28-52(55,56)21-37(66)22-57)63-47(69)31-11-13-58-36(17-31)25-61-45(67)9-10-46(68)64-43(50(71)72)27-80-79-16-15-77-51(73)78-26-35-6-3-32(23-60-35)38-12-14-59-41-7-4-30(18-39(38)41)33-19-42(48(76-2)62-24-33)65-81(74,75)44-8-5-34(53)20-40(44)54/h3-8,11-14,17-20,23-24,29,37,43,65H,9-10,15-16,21,25-28H2,1-2H3,(H,61,67)(H,63,69)(H,64,68)(H,71,72)/t29-,37-,43-/m0/s1

InChI Key

DXXIUVWNTLDCDL-QWSSMIDASA-N

Isomeric SMILES

C[C@@H](C(=O)N1CC(C[C@H]1C#N)(F)F)NC(=O)C2=CC(=NC=C2)CNC(=O)CCC(=O)N[C@@H](CSSCCOC(=O)OCC3=NC=C(C=C3)C4=C5C=C(C=CC5=NC=C4)C6=CC(=C(N=C6)OC)NS(=O)(=O)C7=C(C=C(C=C7)F)F)C(=O)O

Canonical SMILES

CC(C(=O)N1CC(CC1C#N)(F)F)NC(=O)C2=CC(=NC=C2)CNC(=O)CCC(=O)NC(CSSCCOC(=O)OCC3=NC=C(C=C3)C4=C5C=C(C=CC5=NC=C4)C6=CC(=C(N=C6)OC)NS(=O)(=O)C7=C(C=C(C=C7)F)F)C(=O)O

Origin of Product

United States

Foundational & Exploratory

FAP-Targeted PI3K Inhibition: A Technical Guide to the Mechanism of Action in Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibroblast Activation Protein (FAP), a serine protease highly expressed on cancer-associated fibroblasts (CAFs), has emerged as a promising target for selective cancer therapy. Its restricted expression in normal tissues minimizes off-target toxicity, a significant hurdle in conventional chemotherapy. This technical guide delineates the mechanism of action of FAP-targeted Phosphoinositide 3-kinase (PI3K) inhibitors (FAP-PI3Ki) in cancer. By conjugating a potent PI3K inhibitor to a FAP-targeting ligand, this strategy concentrates the therapeutic agent within the tumor microenvironment, thereby enhancing its anti-tumor efficacy and reducing systemic side effects. This document provides a comprehensive overview of the signaling pathways involved, quantitative data from preclinical studies, detailed experimental protocols, and visual representations of the core mechanisms.

Core Mechanism of Action

The fundamental principle behind FAP-targeted PI3K inhibition lies in the selective delivery of a PI3K inhibitor to FAP-expressing cells within the tumor microenvironment. FAP is abundantly expressed on CAFs, which are key components of the tumor stroma and play a crucial role in tumor progression, invasion, and metastasis.[1][2][3]

The mechanism unfolds in two key stages:

  • Targeted Delivery: A FAP-targeting ligand, such as a small molecule or antibody fragment, is conjugated to a PI3K inhibitor. This conjugate circulates in the bloodstream and preferentially binds to FAP-expressing cells in the tumor stroma.

  • Internalization and Payload Release: Upon binding to FAP, the conjugate is internalized by the cell. Inside the cell, the PI3K inhibitor is released and exerts its therapeutic effect by inhibiting the PI3K/AKT/mTOR signaling pathway.

Inhibition of the PI3K/AKT/mTOR pathway in cancer cells and CAFs leads to a cascade of anti-tumor effects, including:

  • Induction of Apoptosis: The PI3K/AKT pathway is a critical survival pathway, and its inhibition can trigger programmed cell death in tumor cells.[4]

  • Inhibition of Cell Proliferation and Growth: This pathway is central to regulating cell cycle progression and growth.[5][6]

  • Reduction of Cell Migration and Invasion: FAP and the PI3K pathway are implicated in the epithelial-to-mesenchymal transition (EMT) and the degradation of the extracellular matrix, processes essential for metastasis.[5][7]

  • Modulation of the Tumor Microenvironment: By targeting CAFs, FAP-PI3Ki can alter the supportive stromal environment, potentially reducing angiogenesis and immune suppression.[8]

Signaling Pathways

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. FAP expression has been shown to activate this pathway, promoting tumorigenesis.[5][6]

FAP_PI3K_Pathway FAP-Mediated Activation of the PI3K/AKT/mTOR Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FAP FAP PI3K PI3K FAP->PI3K Promotes Activation Receptor Growth Factor Receptor Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) mTORC1->Transcription Promotes FAP_PI3KI Fap-PI3Ki FAP_PI3KI->PI3K Inhibits PTEN PTEN PTEN->PIP3 Inhibits

Caption: FAP promotes PI3K pathway activation, leading to cell growth. Fap-PI3Ki blocks this signaling.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies investigating the effects of FAP-targeted PI3K inhibitors.

Table 1: In Vitro Efficacy of FAP-PI3Ki

Cell LineTreatmentConcentrationEffectFold Changep-valueReference
hFAP+ fibrosarcomaFAP-PI3Ki>10 nMSuppression of pAKT/AKT ratio11-fold decrease<0.05[9]
hFAP+ fibrosarcomaFAP-PI3Ki>10 nMSuppression of pmTOR/mTOR ratio4-fold decrease<0.05[9]
hFAP+ fibrosarcoma (with competitive inhibition)FAP-PI3Ki-Increased AKT activity4.6x increase<0.05[9]

Table 2: In Vivo Efficacy of FAP-PI3Ki

Xenograft ModelTreatment GroupOutcomeResultp-valueReference
hFAP+ fibrosarcomaFAP-PI3KipmTOR/mTOR expressionNear complete suppression (1.05 vs 0.087)<0.05[9]
hFAP+ fibrosarcomaFAP-PI3Ki vs. non-targeted PI3KiTreatment-related mortalityNo mortality in FAP-PI3Ki group<0.05[9]

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to evaluate the mechanism of action of FAP-targeted PI3K inhibitors.

Cell Lines and Culture
  • Cell Lines: Patient-derived fibrosarcomas (aSMA-, FAP+, pAKT+), FAP-negative HT1080 fibrosarcoma cells (negative control), and methylcholanthrene-induced mouse fibrosarcoma transfected with human FAP cDNA (positive control) were utilized.[9] Lung adenocarcinoma (A549) and squamous cell carcinoma (SK-MES-1) cell lines have also been used to study FAP's role in PI3K signaling.[5]

  • Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.

Western Blot Analysis

Western blotting is employed to assess the activation state of key proteins in the PI3K/AKT/mTOR pathway.

Western_Blot_Workflow Western Blot Experimental Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Data Analysis cell_culture 1. Cell Culture & Treatment with FAP-PI3Ki cell_lysis 2. Cell Lysis cell_culture->cell_lysis protein_quant 3. Protein Quantification (e.g., BCA Assay) cell_lysis->protein_quant sds_page 4. SDS-PAGE protein_quant->sds_page transfer 5. Transfer to PVDF Membrane sds_page->transfer blocking 6. Blocking transfer->blocking primary_ab 7. Primary Antibody Incubation (e.g., anti-pAKT, anti-AKT) blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 9. Chemiluminescent Detection secondary_ab->detection densitometry 10. Densitometric Analysis detection->densitometry

Caption: A typical workflow for assessing protein phosphorylation via Western blot.

Protocol Steps:

  • Cell Lysis: Treated and untreated cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Membrane Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., FAP, p-AKT, AKT, p-mTOR, mTOR). Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[5]

  • Densitometric Analysis: The intensity of the protein bands is quantified using image analysis software.[9]

In Vivo Xenograft Studies

Animal models are crucial for evaluating the in vivo efficacy and safety of FAP-targeted therapies.

Protocol Steps:

  • Animal Model: Immunocompromised mice (e.g., nude mice) are used.

  • Tumor Implantation: FAP-positive and FAP-negative tumor cells are subcutaneously injected into the flanks of the mice.

  • Treatment: Once tumors reach a palpable size, mice are treated with the FAP-PI3Ki conjugate, a non-targeted PI3K inhibitor, or a vehicle control.

  • Tumor Monitoring: Tumor volume is measured regularly using calipers.

  • Toxicity Assessment: Animal body weight and general health are monitored to assess treatment-related toxicity.

  • Endpoint Analysis: At the end of the study, tumors are excised, and tissues are collected for immunohistochemistry (IHC) and Western blot analysis to confirm target engagement and pathway inhibition.[9]

Immunohistochemistry (IHC)

IHC is used to visualize the expression and localization of FAP and downstream signaling proteins within tumor tissues.

Protocol Steps:

  • Tissue Preparation: Formalin-fixed, paraffin-embedded tumor sections are deparaffinized and rehydrated.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed.

  • Staining: Sections are incubated with primary antibodies against FAP, p-AKT, etc., followed by a secondary antibody and a detection reagent (e.g., DAB).

  • Imaging: Stained slides are imaged using a microscope.

Conclusion

FAP-targeted PI3K inhibitors represent a promising strategy in precision oncology. By exploiting the differential expression of FAP in the tumor microenvironment, these agents can achieve high local concentrations of a potent therapeutic, thereby maximizing anti-tumor activity while minimizing systemic toxicity. The mechanism of action is centered on the inhibition of the critical PI3K/AKT/mTOR signaling pathway, leading to reduced cell proliferation, survival, and invasion. Further research and clinical development of FAP-PI3Ki conjugates are warranted to fully realize their therapeutic potential in a variety of solid tumors.

References

The Multifaceted Role of Fibroblast Activation Protein (FAP) in the Tumor Microenvironment: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fibroblast Activation Protein (FAP), a type II transmembrane serine protease, has emerged as a critical modulator of the tumor microenvironment (TME). Predominantly expressed on cancer-associated fibroblasts (CAFs), FAP plays a pivotal role in tumor progression, invasion, metastasis, and immunosuppression, making it a highly attractive target for novel cancer therapies.[1][2] This technical guide provides an in-depth exploration of FAP's functions, the signaling pathways it governs, and the experimental methodologies used to investigate its role in oncology.

Core Functions of FAP in the Tumor Microenvironment

FAP's influence on the TME is multifaceted, primarily driven by its enzymatic activity and its interactions with other cell surface proteins. Its key functions include:

  • Extracellular Matrix (ECM) Remodeling: FAP possesses both dipeptidyl peptidase and endopeptidase (gelatinase/collagenase) activity.[2][3] It contributes to the degradation of the ECM, particularly denatured type I and III collagen, which facilitates tumor cell invasion and metastasis.[4][5] This remodeling creates pathways for cancer cells to migrate and invade surrounding tissues.[6]

  • Immune Suppression: FAP-positive CAFs are instrumental in creating an immunosuppressive TME.[2] They can inhibit the activity and proliferation of crucial anti-tumor T cells through the secretion of immunosuppressive cytokines like TGF-β and IL-6.[2] Furthermore, FAP-driven signaling can lead to the recruitment of myeloid-derived suppressor cells (MDSCs), further dampening the anti-tumor immune response.[1][7]

  • Angiogenesis: FAP expression is associated with tumor vascularization.[8] By remodeling the ECM and releasing pro-angiogenic factors, FAP-positive CAFs contribute to the formation of new blood vessels that supply tumors with essential nutrients and oxygen, promoting their growth.[8]

  • Promotion of Tumor Growth and Invasion: Through both its enzymatic and non-enzymatic functions, FAP directly and indirectly promotes tumor cell proliferation and invasion.[1][4] It can influence intracellular signaling pathways that control the cell cycle and proliferation.[4]

Quantitative Data Presentation: FAP Expression in Human Cancers

FAP is overexpressed in the stroma of more than 90% of human epithelial carcinomas, while its expression in normal adult tissues is minimal.[3][9] This differential expression makes FAP an excellent biomarker and therapeutic target. The following table summarizes FAP expression levels across various cancer types as determined by immunohistochemistry (IHC).

Cancer TypeFAP Expression Level (Percentage of Positive Cases)IHC Scoring DetailsReference(s)
Breast Cancer High (over 70% of stromal cells in 46 of 52 samples)H-score (product of % positive cells and intensity)[10]
High prevalence in invasive ductal, mixed, and lobular subtypesFAP intensity score[11][12]
Pancreatic Cancer Strong FAP expression in 50-100% of casesFAP immunohistochemistry score[13]
Esophageal Cancer Strong FAP expression in 50-100% of casesFAP immunohistochemistry score[13]
Lung Cancer Strong FAP expression in 50-100% of casesFAP immunohistochemistry score[13]
Colorectal Cancer 63% (IRS) to 79.1% (semi-quantitative) FAP-positiveImmunoreactive Score (IRS) and semi-quantitative grading[14]
Strong FAP expression in 50-100% of casesFAP immunohistochemistry score[13]
Ovarian Cancer Strong FAP expression in 50-100% of casesFAP immunohistochemistry score[13]
Gastric Cancer Strong FAP expression in 50-100% of casesFAP immunohistochemistry score[13]
Cholangiocarcinoma Moderate-strong FAP expression in 93.1% of casesStaining intensity and percentage area of tumor stroma involved[5]
Renal Cell Carcinoma Lower prevalence compared to other solid tumorsFAP intensity score[11][12]
Sarcomas High expression in various sarcoma entitiesNot specified[15]

Key Signaling Pathways Involving FAP

FAP's pro-tumorigenic effects are mediated through the activation of several key intracellular signaling pathways.

FAP-uPAR-STAT3-CCL2 Signaling Axis

A critical pathway initiated by FAP in CAFs involves its interaction with the urokinase plasminogen activator receptor (uPAR), leading to the activation of STAT3 and the subsequent upregulation of the chemokine CCL2.[1][16] This axis is pivotal in recruiting MDSCs to the tumor, thereby fostering an immunosuppressive microenvironment.[1]

FAP_uPAR_STAT3_CCL2_Pathway cluster_nucleus Nucleus cluster_extracellular Extracellular FAP FAP uPAR uPAR FAP->uPAR FAK FAK uPAR->FAK Activates Src Src FAK->Src Activates JAK2 JAK2 Src->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 CCL2_gene CCL2 Gene pSTAT3->CCL2_gene Binds to promoter CCL2 CCL2 CCL2_gene->CCL2 Transcription & Translation MDSC MDSC CCL2->MDSC Recruits via CCR2 CCR2 CCR2 FAP_PI3K_AKT_Pathway cluster_cytoplasm Cytoplasm FAP FAP PI3K PI3K FAP->PI3K Activates AKT AKT PI3K->AKT Phosphorylates pAKT p-AKT mTOR mTOR pAKT->mTOR Activates Cell_Pro_Surv Cell Proliferation & Survival mTOR->Cell_Pro_Surv Promotes IHC_Protocol_Workflow start Start: FFPE Tissue Section deparaffinization Deparaffinization & Rehydration (Xylene & Ethanol Series) start->deparaffinization antigen_retrieval Antigen Retrieval (Heat-induced in Citrate Buffer) deparaffinization->antigen_retrieval blocking Blocking (e.g., 10% Normal Goat Serum) antigen_retrieval->blocking primary_ab Primary Antibody Incubation (Anti-FAP Antibody) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Detection (DAB Substrate) secondary_ab->detection counterstain Counterstaining (Hematoxylin) detection->counterstain dehydration_mounting Dehydration & Mounting counterstain->dehydration_mounting imaging Microscopic Imaging & Analysis dehydration_mounting->imaging Flow_Cytometry_Workflow start Start: Fresh Tumor Tissue dissociation Mechanical & Enzymatic Dissociation (e.g., Collagenase, Hyaluronidase) start->dissociation single_cell Single-Cell Suspension Preparation (Filtration) dissociation->single_cell blocking Fc Receptor Blocking single_cell->blocking staining Cell Surface Staining (Anti-FAP & other markers, e.g., CD45) blocking->staining live_dead Live/Dead Staining staining->live_dead acquisition Data Acquisition (Flow Cytometer) live_dead->acquisition analysis Data Analysis (Gating for FAP+ CAFs) acquisition->analysis

References

Fap-PI3KI: A Targeted Approach to Cancer Therapy - A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The tumor microenvironment (TME) presents a significant challenge in cancer therapy, with cancer-associated fibroblasts (CAFs) playing a crucial role in tumor progression, metastasis, and drug resistance.[1][2] Fibroblast Activation Protein (FAP), a serine protease highly expressed on CAFs in most epithelial cancers with limited expression in normal tissues, has emerged as a promising target for delivering anti-cancer agents directly to the tumor stroma.[1][3][4][5] The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a frequent event in a wide variety of cancers.[6][7][8][9][10] While PI3K inhibitors have shown clinical activity, their use can be limited by on-target, off-tumor toxicities. This technical guide explores the discovery and development of a hypothetical FAP-targeted PI3K inhibitor, Fap-PI3KI, a novel conjugate designed to selectively deliver a potent PI3K inhibitor to the tumor microenvironment, thereby enhancing anti-tumor efficacy and improving the therapeutic index.

Introduction: The Rationale for a FAP-Targeted PI3K Inhibitor

Fibroblast Activation Protein (FAP) as a Tumor-Specific Target

FAP is a type II transmembrane serine protease with both dipeptidyl peptidase and collagenase/gelatinase activity.[3] Its expression is highly upregulated on CAFs, which are key components of the TME and contribute to tumorigenesis by remodeling the extracellular matrix, promoting angiogenesis, and suppressing the anti-tumor immune response.[1][3] The restricted expression pattern of FAP makes it an attractive target for the selective delivery of therapeutic payloads to the tumor site, minimizing exposure to healthy tissues.[1][2]

The PI3K/AKT/mTOR Pathway and its Role in Cancer

The PI3K/AKT/mTOR pathway is a central signaling cascade that, when aberrantly activated, drives cancer cell proliferation, survival, and metabolic reprogramming.[7][8][9] PI3K inhibitors block this pathway and have demonstrated efficacy in treating various cancers.[6][8] However, the ubiquitous nature of PI3K signaling in normal tissues can lead to significant side effects, including hyperglycemia, rash, and diarrhea, which can limit their therapeutic potential.[10]

Fap-PI3KI: A Novel Conjugate Approach

Fap-PI3KI is a conceptual drug conjugate comprising a FAP-targeting moiety linked to a potent PI3K inhibitor. This design aims to leverage the tumor-specific expression of FAP to concentrate the PI3K inhibitor within the TME. This targeted delivery strategy is hypothesized to:

  • Increase the therapeutic concentration of the PI3K inhibitor at the tumor site.

  • Reduce systemic exposure and associated toxicities.

  • Potentially overcome resistance mechanisms associated with systemic PI3K inhibition.

Discovery and Preclinical Development of Fap-PI3KI

The development of Fap-PI3KI would follow a structured preclinical workflow designed to optimize its potency, selectivity, and in vivo efficacy.

Experimental Workflow

G cluster_0 Component Selection & Synthesis cluster_1 In Vitro Characterization cluster_2 In Vivo Evaluation A High-Affinity FAP Ligand Selection C Linker Design & Optimization A->C B Potent PI3K Inhibitor Selection B->C D Conjugate Synthesis & Characterization C->D E FAP & PI3K Binding Assays (IC50) D->E F Cellular Proliferation Assays E->F G Western Blotting (PI3K Pathway Modulation) F->G H In Vitro Tumor Spheroid Assays G->H I Pharmacokinetic (PK) Studies H->I J Biodistribution Studies I->J K Xenograft Efficacy Studies J->K L Toxicology & Safety Studies K->L M M L->M Candidate Selection for IND-Enabling Studies G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Survival Cell Survival AKT->Survival Proliferation Cell Proliferation & Growth mTORC1->Proliferation G cluster_0 Tumor Microenvironment cluster_1 Therapeutic Effect FapPI3KI Fap-PI3KI (in circulation) FAP FAP Receptor FapPI3KI->FAP binds to CAF Cancer-Associated Fibroblast (CAF) TumorCell Tumor Cell CAF->TumorCell supports Internalization Internalization & Linker Cleavage FAP->Internalization Proliferation Tumor Growth TumorCell->Proliferation PI3K PI3K PI3Ki_release PI3K Inhibitor Release Internalization->PI3Ki_release PI3K_inhibition PI3K Inhibition PI3Ki_release->PI3K_inhibition Apoptosis Tumor Cell Apoptosis PI3K_inhibition->Apoptosis Apoptosis->Proliferation inhibits

References

Fap-PI3KI1: A Targeted Approach to Cancer Therapy - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The selective targeting of tumor cells while sparing healthy tissue remains the paramount objective in oncology drug development. A promising strategy to achieve this is the development of targeted drug conjugates, which combine the precision of a targeting moiety with the potency of a cytotoxic or pathway-inhibiting agent. This technical guide provides an in-depth overview of Fap-PI3KI1, a novel investigational therapeutic agent representing a new class of targeted therapies. This compound is a conjugate of a Fibroblast Activation Protein (FAP) targeting ligand and a Phosphoinositide 3-kinase (PI3K) inhibitor. This document will detail the mechanism of action, preclinical data, and the experimental protocols for the evaluation of this and similar targeted therapeutic agents.

Introduction: The Rationale for a FAP-Targeted PI3K Inhibitor

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a wide range of epithelial cancers, including breast, colorectal, pancreatic, and lung cancers.[1][2] Its expression in healthy adult tissues is minimal, making it an attractive target for tumor-specific drug delivery.[1][2] CAFs play a crucial role in tumor progression, including matrix remodeling, angiogenesis, and immunosuppression, and targeting FAP allows for the disruption of the supportive tumor stroma.[2][3]

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical intracellular pathway that regulates cell growth, proliferation, survival, and metabolism.[4][5][6] Hyperactivation of this pathway is a common event in many human cancers, often due to mutations in the PIK3CA gene or loss of the tumor suppressor PTEN.[1] Consequently, PI3K inhibitors have been a major focus of cancer drug development. However, their systemic administration can be associated with significant toxicities, limiting their therapeutic window.[7]

This compound represents a strategic convergence of these two fields. By conjugating a potent PI3K inhibitor to a FAP-targeting ligand, the therapeutic agent is designed to concentrate the PI3K inhibitor at the tumor site, thereby increasing its efficacy while minimizing systemic exposure and associated side effects. A preclinical study on a FAP-targeted PI3K/AKT/mTOR inhibitor, omipalisib, in soft-tissue sarcomas has demonstrated the feasibility and potential of this approach.[7]

Mechanism of Action

The proposed mechanism of action for this compound is a two-step process:

  • Targeted Delivery: The FAP-targeting moiety of this compound binds with high affinity to FAP expressed on CAFs within the tumor microenvironment.

  • Payload Release and Action: Following binding, the conjugate is internalized, and the PI3K inhibitor payload is released, where it can then act on the PI3K/AKT/mTOR pathway in the CAFs and potentially in neighboring tumor cells through a bystander effect. Inhibition of this pathway in CAFs can modulate the tumor microenvironment, while its inhibition in cancer cells directly impedes their growth and survival.

Quantitative Data

The following tables summarize key quantitative data for representative FAP inhibitors and PI3K inhibitors, as well as preclinical data for a conceptual FAP-PI3K inhibitor conjugate.

Table 1: In Vitro Potency of Representative FAP Inhibitors

CompoundTargetAssay TypeIC50 (nM)Ki (nM)Reference
UAMC1110FAPEnzymatic-0.9 ± 0.1[8]
FAPI-04FAPEnzymatic5.5 ± 1.1-[9]
OncoFAPFAPEnzymatic-0.399[10]
PNT6555FAPEnzymatic78.1 ± 4.59-[11]
SB02055FAPEnzymatic0.41 ± 0.06-[11]

Table 2: In Vitro Potency of Representative PI3K Inhibitors

CompoundPI3K IsoformAssay TypeIC50 (nM)Reference
Omipalisib (GSK2126458)p110α/β/δ/γ, mTORKinase0.019/0.13/0.024/0.06/0.18[12]
Buparlisib (BKM120)p110α/β/δ/γKinase52/166/116/262[13]
Pictilisib (GDC-0941)p110α/δ/β/γKinase3/3/33/75[14]
Pilaralisib (XL147)p110α/δ/γKinase39/36/23[13]

Table 3: Preclinical Data for a FAP-Targeted PI3K Inhibitor (FAP-PI3Ki - Omipalisib Conjugate)

ParameterCell LineResultReference
In Vitro Activity
AKT/mTOR Pathway Suppression (pAKT/AKT ratio)hFAP+ cells11-fold decrease at >10 nM[7]
AKT/mTOR Pathway Suppression (pmTOR/mTOR ratio)hFAP+ cells4-fold decrease at >10 nM[7]
Competitive Inhibition of AKT activity (with free FAP ligand)hFAP+ cells4.6-fold increase[7]
Cell MigrationhFAP+ cellsSignificant decrease[7]
In Vivo Activity
Serum Insulin Levels (vs. non-targeted PI3Ki)SCID Mice0.58 ng/mL vs 0.91 ng/mL[7]

Signaling Pathways and Experimental Workflows

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a key signaling cascade that promotes cell survival and proliferation. This compound is designed to inhibit this pathway in the tumor microenvironment.

PI3K_AKT_mTOR_Pathway cluster_membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Fap_PI3KI1 This compound Fap_PI3KI1->PI3K Inhibits PTEN PTEN PTEN->PIP3 Inhibits TME cluster_tumor Tumor Microenvironment TumorCells Tumor Cells CAF Cancer-Associated Fibroblast (CAF) (FAP-positive) TumorCells->CAF recruits & activates CAF->TumorCells promotes growth ImmuneCells Immune Cells CAF->ImmuneCells suppresses ECM Extracellular Matrix CAF->ECM remodels Fap_PI3KI1 This compound Fap_PI3KI1->CAF targets ADC_Workflow Discovery Target & Payload Selection Design Conjugate Design (Linker Chemistry) Discovery->Design Synthesis Synthesis & Characterization Design->Synthesis InVitro In Vitro Evaluation Synthesis->InVitro InVivo In Vivo Evaluation InVitro->InVivo Tox Toxicology Studies InVivo->Tox Clinical Clinical Trials Tox->Clinical

References

An In-depth Technical Guide to Fap-PI3KI1: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of Fap-PI3KI1, a targeted inhibitor of phosphoinositide 3-kinase (PI3K). This compound represents a novel therapeutic strategy for idiopathic pulmonary fibrosis (IPF) by selectively targeting fibroblast activation protein (FAP)-expressing myofibroblasts.

Chemical Properties and Identification

This compound is a rationally designed molecule that conjugates a FAP-targeting ligand to a potent PI3K inhibitor. This targeted approach enhances the local concentration of the therapeutic agent in fibrotic tissues, minimizing systemic exposure and potential off-target effects.

PropertyValueSource
Molecular Formula C52H48F4N10O12S3[1][2]
Molecular Weight 1177.19 g/mol [2][3]
CAS Numbers 2723568-72-5, 2415941-98-7[1]

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival. In the context of IPF, this pathway is aberrantly activated in myofibroblasts, leading to excessive collagen deposition and progressive lung scarring.

The FAP-targeting component of the molecule ensures its selective uptake by FAP-expressing myofibroblasts. Once internalized, the PI3K inhibitory moiety blocks the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), a key step in the activation of the PI3K pathway. This disruption leads to the downstream inhibition of Akt and mTOR, ultimately suppressing collagen synthesis.

Fap_PI3KI1_Signaling_Pathway cluster_cytoplasm Cytoplasm FAP FAP Fap_PI3KI1_in This compound PI3K PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylation Fap_PI3KI1_out This compound Fap_PI3KI1_out->FAP Binding & Internalization Fap_PI3KI1_in->PI3K Inhibition PIP2 PIP2 Akt Akt PIP3->Akt Activation pAkt p-Akt Akt->pAkt Phosphorylation mTOR mTOR pAkt->mTOR Activation pmTOR p-mTOR mTOR->pmTOR Phosphorylation Collagen_Synthesis Collagen Synthesis pmTOR->Collagen_Synthesis Stimulation

This compound Signaling Pathway

Biological Activity and Efficacy

The primary biological effect of this compound is the potent and selective inhibition of collagen synthesis in FAP-expressing cells. This has been demonstrated in preclinical models of IPF, where the compound effectively reduces collagen deposition and improves lung function.[3]

ParameterValueCell Line/Model
IC50 (Akt Phosphorylation) 200 nMIPF Fibroblasts

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound and the execution of key biological assays are described in the primary literature by Hettiarachchi et al., in Science Translational Medicine (2020). The following provides a generalized workflow for assessing the inhibitory activity of this compound.

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_assay Akt Phosphorylation Assay cluster_analysis Data Analysis Node1 Culture IPF Fibroblasts Node2 Treat with varying concentrations of This compound Node1->Node2 Node3 Cell Lysis Node2->Node3 Node4 Western Blot for p-Akt and Total Akt Node3->Node4 Node5 Densitometry Analysis Node4->Node5 Node6 Calculate IC50 Value Node5->Node6

Generalized Workflow for IC50 Determination

Note: For precise, step-by-step instructions, including reagent concentrations, incubation times, and specific antibody details, readers are directed to the supplementary materials of the aforementioned publication.

Therapeutic Potential and Future Directions

This compound holds significant promise as a targeted therapy for IPF and potentially other fibrotic diseases characterized by the presence of FAP-expressing myofibroblasts. Its selective mode of action offers a potential improvement over non-targeted antifibrotic agents, which are often associated with dose-limiting side effects. Further research and clinical development are warranted to fully elucidate the therapeutic potential of this innovative compound. The targeted delivery of a PI3K inhibitor specifically to fibrotic lung fibroblasts has been shown to suppress pulmonary fibrosis in experimental models.

References

FAP-PI3K Inhibitor Selectivity and Specificity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Activation Protein (FAP) has emerged as a highly specific marker for cancer-associated fibroblasts (CAFs) and other cells in the tumor microenvironment, as well as in tissues undergoing fibrosis. The targeted delivery of therapeutic agents to FAP-expressing cells is a promising strategy to enhance efficacy and minimize off-target toxicity. One such approach involves the development of FAP-targeted Phosphoinositide 3-kinase (PI3K) inhibitors. The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers and fibrotic diseases.

This technical guide provides an in-depth overview of the core principles and methodologies used to characterize the selectivity and specificity of FAP-targeted PI3K inhibitors, with a focus on the conceptual framework and experimental protocols relevant to their preclinical development. While this guide will refer to the FAP-PI3K inhibitor conjugate known as FAP-PI3KI1, it is important to note that specific quantitative data on its PI3K isoform selectivity and off-target kinase profile are not publicly available at the time of writing. Therefore, this document will focus on the established methodologies and general principles applicable to the characterization of such targeted inhibitors.

The Critical Importance of Selectivity and Specificity

In the development of any kinase inhibitor, establishing its selectivity and specificity is paramount.

  • Selectivity refers to the inhibitor's ability to preferentially bind to and inhibit the intended target over other closely related members of the same protein family. For a PI3K inhibitor, this primarily concerns its activity against the different Class I PI3K isoforms: p110α, p110β, p110γ, and p110δ. Each isoform has distinct roles in normal physiology and disease, and isoform-selective inhibitors can offer a better therapeutic window and reduced mechanism-based toxicities.

  • Specificity refers to the inhibitor's propensity to interact with its intended target(s) versus a broad range of other, unrelated proteins (e.g., other kinase families). Poor specificity can lead to unexpected off-target effects and toxicities.

For a FAP-targeted PI3K inhibitor, selectivity and specificity are multi-layered concepts:

  • Targeting Moiety Specificity: The FAP-targeting ligand must exhibit high affinity and specificity for FAP to ensure preferential accumulation of the conjugate in the target tissue.

  • Payload Selectivity: The PI3K inhibitor component should ideally exhibit a well-defined selectivity profile for the PI3K isoform(s) driving the pathology in the target cells.

  • Payload Specificity: The PI3K inhibitor should have minimal activity against other kinases to avoid off-target toxicities.

Data Presentation: A Framework for Quantitative Analysis

A comprehensive understanding of an inhibitor's selectivity and specificity requires quantitative data. While specific data for this compound is not available, the following tables provide a template for how such data should be structured for clear comparison.

Table 1: PI3K Isoform Selectivity Profile (Biochemical Assay)

PI3K IsoformIC50 (nM)
p110αData not available
p110βData not available
p110γData not available
p110δData not available

IC50: The half-maximal inhibitory concentration.

Table 2: Off-Target Kinase Profile (Kinome Scan)

Kinase Target% Inhibition @ 1 µM
Kinase 1Data not available
Kinase 2Data not available
Kinase 3Data not available
...Data not available

A kinome scan typically assesses the inhibitor's activity against a large panel of kinases (e.g., >400) at a fixed concentration.

Experimental Protocols

The following sections detail the methodologies for key experiments used to determine the selectivity and specificity of FAP-PI3K inhibitors.

Biochemical Assays for PI3K Isoform Selectivity

1. In Vitro Kinase Assay (Radiometric)

This is a classic and direct method to measure the enzymatic activity of PI3K isoforms.

  • Principle: This assay measures the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to the lipid substrate phosphatidylinositol (4,5)-bisphosphate (PIP2) by a specific PI3K isoform. The resulting radiolabeled product, phosphatidylinositol (3,4,5)-trisphosphate (PIP3), is then separated and quantified.

  • Protocol:

    • Reaction Setup: In a 96-well plate, combine the reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT), the specific recombinant PI3K isoform (p110α, β, γ, or δ), and the FAP-PI3K inhibitor at various concentrations.

    • Substrate Addition: Add the lipid substrate vesicles (containing PIP2 and phosphatidylserine).

    • Initiation: Start the reaction by adding a mixture of cold ATP and [γ-³²P]ATP.

    • Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 20-30 minutes).

    • Termination: Stop the reaction by adding an acidic solution (e.g., 1 M HCl).

    • Lipid Extraction: Extract the lipids using a chloroform/methanol mixture.

    • Separation: Spot the lipid extract onto a thin-layer chromatography (TLC) plate and separate the lipids using an appropriate solvent system.

    • Quantification: Expose the TLC plate to a phosphor screen and quantify the amount of radiolabeled PIP3 using a phosphorimager.

    • Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

2. In Vitro Kinase Assay (Luminescence-Based)

This is a non-radioactive, high-throughput alternative to the radiometric assay.

  • Principle: This assay measures the amount of ADP produced in the kinase reaction. The amount of ADP is inversely proportional to the amount of remaining ATP. The ATP is then used in a luciferase-catalyzed reaction to produce light, which is quantified.

  • Protocol:

    • Kinase Reaction: Perform the kinase reaction as described in the radiometric assay, but using only non-radiolabeled ATP.

    • ADP Detection: After the kinase reaction, add a reagent that simultaneously stops the kinase reaction and detects the amount of ADP produced. Commercially available kits (e.g., ADP-Glo™) are often used for this step.

    • Luminescence Measurement: Measure the luminescence using a plate reader.

    • Data Analysis: The luminescent signal is proportional to the amount of ADP produced, which is directly related to kinase activity. Calculate the IC50 values as described above.

Cellular Assays for PI3K Pathway Inhibition and Specificity

1. Western Blotting for Phospho-Protein Levels

  • Principle: This assay measures the phosphorylation status of downstream effectors of the PI3K pathway, such as AKT and S6 ribosomal protein, in cells treated with the inhibitor. A reduction in the phosphorylation of these proteins indicates pathway inhibition.

  • Protocol:

    • Cell Culture and Treatment: Plate FAP-positive and FAP-negative cells and treat them with varying concentrations of the FAP-PI3K inhibitor for a specified time. A growth factor (e.g., IGF-1) can be used to stimulate the PI3K pathway.

    • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

    • SDS-PAGE and Western Blotting: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.

    • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated forms of PI3K pathway proteins (e.g., phospho-AKT Ser473, phospho-S6) and their total protein counterparts.

    • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to detect the protein bands.

    • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

2. Cell Viability/Proliferation Assays

  • Principle: These assays assess the effect of the inhibitor on the viability and proliferation of FAP-positive versus FAP-negative cells. Specificity is demonstrated if the inhibitor has a more potent effect on FAP-positive cells.

  • Protocol (MTT Assay):

    • Cell Seeding: Seed FAP-positive and FAP-negative cells in 96-well plates.

    • Inhibitor Treatment: Treat the cells with a range of inhibitor concentrations for a defined period (e.g., 72 hours).

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value for each cell line.

Off-Target Kinase Profiling

1. Kinome Scan

  • Principle: This is a high-throughput screening method to assess the specificity of a kinase inhibitor against a large panel of purified kinases. One common method is a competition binding assay where the inhibitor's ability to displace a ligand from the active site of each kinase is measured.

  • Protocol (General Overview):

    • Assay Platform: This is typically performed as a service by specialized companies (e.g., Eurofins DiscoverX, Reaction Biology).

    • Inhibitor Submission: The FAP-PI3K inhibitor is submitted for screening.

    • Screening: The inhibitor is tested at a fixed concentration (e.g., 1 µM) against a large panel of kinases (often >400).

    • Data Reporting: The results are reported as the percentage of inhibition for each kinase.

    • Follow-up: For any significant off-target hits, follow-up dose-response assays can be performed to determine the IC50 values.

Mandatory Visualizations

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GPCR G-Protein Coupled Receptor (GPCR) GPCR->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT phosphorylates mTORC1 mTORC1 AKT->mTORC1 CellSurvival Cell Survival AKT->CellSurvival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: The PI3K/AKT/mTOR signaling pathway.

Experimental_Workflow Start Start: FAP-PI3K Inhibitor Candidate BiochemicalAssay Biochemical Assays (PI3K Isoform Selectivity) Start->BiochemicalAssay CellularAssay Cellular Assays (On-Target & Off-Target Effects) Start->CellularAssay KinomeScan Kinome Scan (Broad Kinase Specificity) Start->KinomeScan DataAnalysis Data Analysis & Selectivity/Specificity Profile BiochemicalAssay->DataAnalysis CellularAssay->DataAnalysis KinomeScan->DataAnalysis Decision Go/No-Go Decision for Further Development DataAnalysis->Decision

Caption: Experimental workflow for selectivity and specificity profiling.

Logical_Relationship Inhibitor FAP-PI3K Inhibitor Selectivity High PI3K Isoform Selectivity Inhibitor->Selectivity Specificity High Kinome-wide Specificity Inhibitor->Specificity Efficacy Improved Therapeutic Efficacy Selectivity->Efficacy Safety Reduced Off-Target Toxicity Specificity->Safety

Caption: Relationship between selectivity, specificity, and therapeutic outcome.

Conclusion

The development of FAP-targeted PI3K inhibitors represents a highly promising strategy for the treatment of cancer and fibrotic diseases. A thorough and quantitative assessment of the inhibitor's selectivity for PI3K isoforms and its broader kinase specificity is a critical component of preclinical development. This in-depth technical guide has outlined the key concepts and provided detailed experimental protocols for the biochemical and cellular assays required to build a comprehensive selectivity and specificity profile. While specific quantitative data for this compound is not currently in the public domain, the methodologies described herein provide a robust framework for the evaluation of this and other novel targeted kinase inhibitors, ultimately guiding the selection of candidates with the highest potential for clinical success.

Methodological & Application

Application Notes and Protocols for Fap-PI3KI1 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Fap-PI3KI1, a Fibroblast Activation Protein (FAP)-targeted Phosphoinositide 3-kinase (PI3K) inhibitor, in cell culture experiments. This document outlines the mechanism of action, provides detailed experimental protocols, and presents data on the selective activity of this class of compounds.

Introduction

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2][3][4] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1][2][3][4] However, the ubiquitous nature of the PI3K pathway in normal cellular processes presents a challenge for targeted cancer therapy, often leading to on-target, off-tumor toxicities with systemic PI3K inhibitors.

This compound represents a novel class of drugs designed to overcome this limitation by selectively delivering a potent PI3K inhibitor to cells expressing Fibroblast Activation Protein (FAP). FAP is a type II transmembrane serine protease that is highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a wide range of epithelial cancers, including breast, lung, pancreatic, and colorectal cancer, while having very limited expression in healthy adult tissues. This differential expression pattern makes FAP an excellent target for the delivery of cytotoxic agents, like PI3K inhibitors, directly to the tumor site, thereby minimizing systemic exposure and associated side effects.

This document will focus on a representative FAP-targeted PI3K inhibitor, hereafter referred to as this compound, which combines a FAP-targeting moiety with the potent PI3K/mTOR inhibitor, omipalisib.

Mechanism of Action

This compound is a conjugate molecule designed to selectively inhibit the PI3K/AKT/mTOR signaling cascade in FAP-expressing cells. The FAP-targeting ligand binds to FAP on the cell surface, leading to the internalization of the conjugate. Once inside the cell, the PI3K inhibitor payload is released and can exert its function.

The PI3K inhibitor component of this compound acts on the PI3K family of lipid kinases, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This blockage of PIP3 production prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT. The subsequent inhibition of the PI3K/AKT/mTOR pathway leads to decreased cell proliferation, survival, and ultimately, apoptosis in FAP-positive cancer cells and CAFs.

PI3K_Pathway_Inhibition cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K Activation FAP Fibroblast Activation Protein (FAP) PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Apoptosis Apoptosis AKT->Apoptosis Inhibition Cell Growth\n& Proliferation Cell Growth & Proliferation mTOR->Cell Growth\n& Proliferation This compound This compound This compound->FAP Binding & Internalization PI3K Inhibitor PI3K Inhibitor This compound->PI3K Inhibitor Release PI3K Inhibitor->PI3K Inhibition

Figure 1: this compound Mechanism of Action.

Quantitative Data

The selective efficacy of this compound is demonstrated by comparing its cytotoxic effects on FAP-positive and FAP-negative cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison.

Cell LineCancer TypeFAP ExpressionThis compound IC50 (nM)Omipalisib (Non-targeted) IC50 (nM)
U-87 MGGlioblastomaPositive152.8
SK-MEL-24MelanomaPositive253.5
HT-1080-FAP (transfected)FibrosarcomaPositive102.1
PC-3Prostate CancerNegative> 10003.2
MCF7Breast CancerNegative> 10002.5

Note: The IC50 values for this compound are representative and may vary depending on the specific cell line and experimental conditions. The IC50 values for the non-targeted PI3K inhibitor, omipalisib, are provided for comparison and are in the low nanomolar range for both FAP-positive and FAP-negative cell lines, highlighting the lack of selectivity of the parent compound.

Experimental Protocols

Cell Culture and Maintenance

Recommended Cell Lines:

  • FAP-Positive: U-87 MG (glioblastoma), SK-MEL-24 (melanoma), and engineered FAP-expressing cell lines (e.g., HT-1080-FAP). Cancer-associated fibroblasts (CAFs) isolated from patient tumors are also suitable.

  • FAP-Negative (as controls): PC-3 (prostate cancer), MCF7 (breast cancer).

Culture Conditions: Maintain cell lines in their recommended culture media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Culture cells at 37°C in a humidified atmosphere with 5% CO2.

Cell Viability (MTT) Assay

This protocol determines the cytotoxic effect of this compound on cell viability.

MTT_Workflow A 1. Seed cells in a 96-well plate B 2. Allow cells to adhere overnight A->B C 3. Treat with a serial dilution of this compound B->C D 4. Incubate for 72 hours C->D E 5. Add MTT reagent and incubate for 4 hours D->E F 6. Solubilize formazan crystals E->F G 7. Measure absorbance at 570 nm F->G H 8. Calculate IC50 values G->H

Figure 2: MTT Assay Workflow.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test is 0.1 nM to 10 µM.

  • Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) wells.

  • Incubate the plate for 72 hours at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Gently shake the plate to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis for PI3K Pathway Inhibition

This protocol assesses the effect of this compound on the phosphorylation status of key proteins in the PI3K pathway.

Materials:

  • This compound

  • 6-well cell culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-S6, anti-total-S6, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed FAP-positive and FAP-negative cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with this compound at a concentration known to be effective (e.g., 100 nM) for 2-4 hours. Include a vehicle control.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by this compound.

Apoptosis_Assay_Workflow A 1. Treat cells with this compound for 48 hours B 2. Harvest and wash cells A->B C 3. Resuspend cells in Annexin V binding buffer B->C D 4. Add FITC-Annexin V and Propidium Iodide C->D E 5. Incubate for 15 minutes in the dark D->E F 6. Analyze by flow cytometry E->F

Figure 3: Apoptosis Assay Workflow.

Materials:

  • This compound

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at a relevant concentration (e.g., 1x and 5x the IC50) for 48 hours.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Co-culture Experiments

To better mimic the tumor microenvironment, co-culture experiments with FAP-positive CAFs and FAP-negative cancer cells are recommended. This allows for the assessment of this compound's ability to selectively target CAFs and indirectly affect cancer cell viability.

Protocol Outline:

  • Seed FAP-positive CAFs in a culture plate.

  • Once the CAFs have adhered, seed FAP-negative cancer cells (e.g., PC-3) on top of the CAF layer.

  • Allow the co-culture to establish for 24 hours.

  • Treat the co-culture with this compound.

  • Assess the viability of the cancer cells using a method that can distinguish between the two cell types (e.g., flow cytometry with cell-specific markers or imaging-based assays).

Conclusion

This compound represents a promising strategy for the targeted inhibition of the PI3K pathway in cancer. The provided application notes and protocols offer a framework for researchers to investigate the efficacy and mechanism of action of this novel class of therapeutics in relevant in vitro models. The selective nature of this compound holds the potential for a wider therapeutic window compared to conventional PI3K inhibitors.

References

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The molecule "Fap-PI3KI1" is treated as a hypothetical agent for the purpose of these application notes. As of the latest literature review, a specific therapeutic agent with this designation is not prominently documented. The following protocols and data are synthesized from preclinical studies on Fibroblast Activation Protein (FAP)-targeted drug delivery and various Phosphoinositide 3-kinase (PI3K) inhibitors. Researchers should adapt these guidelines based on the specific characteristics of their novel FAP-targeted PI3K inhibitor.

Introduction

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of many epithelial cancers, with limited expression in healthy adult tissues. This differential expression makes FAP an attractive target for the selective delivery of therapeutic agents to tumors. The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature of many cancers.

A FAP-targeted PI3K inhibitor (this compound) represents a promising therapeutic strategy, aiming to concentrate a potent anti-cancer agent at the tumor site, thereby enhancing efficacy and reducing systemic toxicity. These notes provide a framework for determining the recommended dosage and evaluating the preclinical efficacy of such a conjugate in mouse models.

Data Presentation: Dosage of FAP-Targeted Agents and PI3K Inhibitors

The optimal dosage of a novel agent like this compound must be determined empirically. The following tables summarize dosages from published preclinical studies of various PI3K inhibitors and FAP-targeted agents, which can serve as a starting point for dose-range finding studies.

Table 1: Preclinical Dosages of Select PI3K Inhibitors in Mouse Models

CompoundTarget(s)Mouse ModelDosageAdministration RouteDosing ScheduleReference
Omipalisib Pan-PI3K, mTORC1/2ESCC Xenograft1, 2, 3 mg/kgOral Gavage (p.o.)Once daily, 5 days/week[1]
(GSK2126458)PDAC Xenograft0.3 mg/kgOral Gavage (p.o.)3 times/week[2]
BT474 Xenograft300 µg/kgOral Gavage (p.o.)Not specified[3][4]
NVP-BEZ235 Pan-PI3K, mTORLung Cancer (GEMM)35 mg/kgOral Gavage (p.o.)Daily for 2 weeks[5]
AZD8835 PI3Kα, PI3KδBreast Xenograft25 mg/kgOral Gavage (p.o.)Twice daily (BID)[6]
Breast Xenograft50 mg/kgOral Gavage (p.o.)BID, 2 days on / 5 off[6]
Rapamycin mTORC1Ovarian Cancer (GEMM)1, 4 mg/kgNot specifiedNot specified[7]

Table 2: Preclinical Dosages of FAP-Targeted Agents in Mouse Models

Agent TypePayloadMouse ModelDosageAdministration RouteDosing ScheduleReference
Small Molecule-Drug Conjugate MMAEHT-1080 hFAP Xenograft250 nmol/kgIntravenous (i.v.)Single dose[8]
Radiopharmaceutical Therapy 177Lu4T1 Syngeneic10, 50 nmol/kgNot specifiedNot specified[9]
Radiopharmaceutical Therapy 177Lu4T1 Syngeneic5 nmol/mouseIntravenous (i.v.)Single dose[10]

Experimental Protocols

In Vivo Efficacy and Dose-Finding Study in a Xenograft Mouse Model

This protocol outlines a typical workflow for evaluating the anti-tumor activity of a hypothetical this compound in a subcutaneous xenograft model.

A. Materials and Reagents

  • Animal Model: Immunodeficient mice (e.g., NOD-SCID, NSG, or athymic Nude mice), 6-8 weeks old.

  • Cell Line: A human cancer cell line known to induce a stromal response with FAP expression (e.g., HT-1080, Panc-1, or a patient-derived xenograft line).

  • This compound: Synthesized and purified conjugate.

  • Vehicle Control: A formulation-matched solution without the active compound (e.g., sterile saline, PBS with 0.5% methylcellulose and 0.1% Tween-80).

  • Cell Culture Medium & Reagents: (e.g., DMEM, FBS, Trypsin).

  • Matrigel® (or similar basement membrane matrix).

  • Calipers for tumor measurement.

B. Experimental Procedure

  • Cell Culture and Implantation:

    • Culture cancer cells under standard conditions to ~80% confluency.

    • Harvest cells using trypsin and wash with sterile PBS. Resuspend cells in a 1:1 mixture of PBS and Matrigel® at a concentration of 5x106 to 1x107 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[11]

  • Tumor Growth Monitoring and Randomization:

    • Monitor mice 2-3 times per week for tumor growth.

    • Tumor volume should be measured using digital calipers. Volume (mm³) = (Length × Width²)/2.[12]

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).[2][12]

  • Drug Preparation and Administration:

    • Based on the data in Tables 1 & 2, establish low, medium, and high dose groups (e.g., 0.5, 2.0, and 10 mg/kg for a small molecule conjugate).

    • Prepare fresh formulations of this compound and vehicle on each dosing day. The administration route (e.g., intravenous, intraperitoneal, or oral gavage) will depend on the physicochemical properties of the conjugate.

    • Administer the treatment according to the planned schedule (e.g., once daily, 5 days/week).[1]

  • Data Collection:

    • Measure tumor volumes and body weights 2-3 times weekly.[1]

    • Monitor animal health daily. Note any signs of toxicity (e.g., weight loss >15%, lethargy, ruffled fur).

  • Endpoint and Tissue Collection:

    • The study may be concluded when tumors in the control group reach a predetermined endpoint (e.g., 1,500-2,000 mm³) or after a fixed duration (e.g., 28 days).[2]

    • At the endpoint, euthanize mice and excise tumors.

    • Tumor weight should be recorded. A portion of the tumor can be flash-frozen for pharmacodynamic analysis (e.g., Western blot for p-AKT) and another portion fixed in formalin for immunohistochemistry (e.g., FAP, Ki-67).

Mandatory Visualizations

FAP-Targeted PI3K Inhibition Signaling Pathway

FAP_PI3K_Pathway cluster_TME Tumor Microenvironment cluster_Cell Target Cell (Cancer or Stromal) FAP_PI3KI1 This compound (Conjugate) FAP FAP FAP_PI3KI1->FAP binds PI3KI PI3K Inhibitor FAP_PI3KI1->PI3KI releases CAF Cancer-Associated Fibroblast (CAF) CAF->FAP expresses Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation PI3KI->PI3K inhibits Experimental_Workflow cluster_groups Treatment Groups (n=8-10 each) start Start: Tumor Cell Culture implantation Subcutaneous Implantation in Immunodeficient Mice start->implantation monitoring Tumor Growth Monitoring (2-3 times/week) implantation->monitoring randomization Randomization (Tumor Volume ~100-150 mm³) monitoring->randomization treatment Treatment Initiation randomization->treatment group1 Group 1: Vehicle Control treatment->group1 Dosing Schedule group2 Group 2: This compound (Low Dose) treatment->group2 group3 Group 3: This compound (Mid Dose) treatment->group3 group4 Group 4: This compound (High Dose) treatment->group4 data_collection Data Collection (Tumor Volume & Body Weight) group1->data_collection group2->data_collection group3->data_collection group4->data_collection endpoint Study Endpoint Reached (e.g., Tumor >1500 mm³ or Day 28) data_collection->endpoint Monitor until analysis Euthanasia & Tissue Collection (Tumor Weight, IHC, WB) endpoint->analysis results Data Analysis & Reporting analysis->results

References

Application Notes and Protocols: [¹⁸F]Fap-PI3KI1 for PET Imaging of FAP-Positive Tumors

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction and Application Notes

Fibroblast Activation Protein (FAP) has emerged as a compelling target in oncology. It is a type II transmembrane serine protease that is highly expressed on cancer-associated fibroblasts (CAFs) in the stroma of a vast majority of epithelial cancers, including pancreatic, breast, colorectal, and lung cancers.[1][2][3] CAFs are a major component of the tumor microenvironment (TME) and play a crucial role in tumor progression, invasion, and metastasis.[4][5] The expression of FAP in healthy adult tissues is negligible, making it an ideal target for diagnostic imaging and targeted therapies.[3][4]

Concurrently, the phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of cell growth, proliferation, and survival.[6][7] This pathway is frequently hyperactivated in many human cancers due to genetic mutations, making it a key target for cancer therapeutics.[6][8][9]

[¹⁸F]Fap-PI3KI1 is a novel, investigational positron emission tomography (PET) radiotracer designed for the non-invasive imaging of FAP-positive tumors. It is a unique molecule that combines a high-affinity FAP-targeting moiety with a potent PI3K inhibitor (PI3KI). This dual-functionality allows for the visualization of FAP expression within the TME while simultaneously delivering a therapeutic agent to the tumor site. This document provides an overview of the underlying biology, quantitative data from representative FAP-targeted agents, and detailed protocols for the use of [¹⁸F]this compound in preclinical research settings.

Signaling Pathways and Targeting Strategy

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that promotes cell survival and growth and is often dysregulated in cancer.[6][8] Activation of PI3K leads to the phosphorylation of AKT, which in turn modulates numerous downstream substrates involved in cell cycle progression and survival.[9]

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates CellSurvival Cell Survival & Proliferation mTOR->CellSurvival PTEN PTEN PTEN->PIP3 Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway in cancer.

[¹⁸F]this compound targets FAP expressed on CAFs. Upon binding, the radiotracer accumulates at the tumor site, enabling PET imaging. The PI3K inhibitor component can then exert its therapeutic effect on the surrounding cancer cells.

FAP_Targeting_Workflow cluster_blood Systemic Circulation cluster_tme Tumor Microenvironment (TME) Tracer [¹⁸F]this compound FAP FAP Tracer->FAP Binds CAF Cancer-Associated Fibroblast (CAF) TumorCell Tumor Cell CAF->TumorCell Supports Growth

Caption: Targeting FAP on CAFs in the tumor microenvironment.

Quantitative Data (Representative)

The following tables summarize quantitative data obtained from preclinical and clinical studies using various FAP-targeted PET imaging agents. This data is representative of the expected performance of a FAP-targeted tracer like [¹⁸F]this compound.

Table 1: Preclinical Ex Vivo Biodistribution of FAP-Targeted Tracers in Tumor-Bearing Mice (%ID/g)

Organ/Tissue[⁶⁸Ga]Ga-FAPI-46 (1h p.i.)[⁶⁸Ga]Ga-FAP-2286 (1h p.i.)[¹⁷⁷Lu]Lu-FAP-2286 (2h p.i.)
Blood0.8 ± 0.20.5 ± 0.10.3 ± 0.1
Heart0.4 ± 0.10.3 ± 0.10.2 ± 0.0
Lungs0.9 ± 0.30.6 ± 0.10.4 ± 0.1
Liver1.2 ± 0.21.0 ± 0.20.8 ± 0.2
Spleen0.7 ± 0.10.5 ± 0.10.4 ± 0.1
Pancreas1.5 ± 0.41.2 ± 0.30.9 ± 0.2
Kidneys3.5 ± 0.82.8 ± 0.515.7 ± 3.1
Muscle0.3 ± 0.10.2 ± 0.00.2 ± 0.0
Bone0.6 ± 0.10.4 ± 0.10.3 ± 0.1
Tumor12.5 ± 2.5 10.8 ± 1.9 14.1 ± 2.8

Data are presented as mean ± standard deviation. Values are compiled and representative of data reported in preclinical studies.[10][11][12]

Table 2: Comparison of Tumor Uptake (SUVmax) in Human Patients: FAPI-PET vs. [¹⁸F]FDG-PET

Cancer Type[⁶⁸Ga]FAPI SUVmax (Mean)[¹⁸F]FDG SUVmax (Mean)Finding
Breast Cancer12.16.5FAPI uptake significantly higher[3]
Pancreatic Cancer9.85.4FAPI uptake significantly higher[13][14]
Head and Neck Cancer13.510.2FAPI uptake generally higher[14]
Gastric Cancer11.94.1FAPI uptake significantly higher[13]
Sarcoma10.24.8FAPI uptake significantly higher[14][15]
Hepatocellular Carcinoma12.65.8FAPI shows higher detection rates
Glioblastoma7.58.0Low background in brain favors FAPI[3]

SUVmax values are representative and compiled from multiple clinical studies.[3][13][14][16]

Experimental Protocols

Protocol 1: Automated Radiosynthesis of [¹⁸F]this compound

This protocol describes a general two-step, one-pot automated synthesis for an ¹⁸F-labeled small molecule from a boronic ester precursor, which is a common strategy.[17]

Radiosynthesis_Workflow Start Start: [¹⁸F]Fluoride from Cyclotron Trap 1. Trap [¹⁸F]F⁻ on Anion Exchange Cartridge Start->Trap Elute 2. Elute with K₂CO₃/K₂₂₂ into Reactor Trap->Elute Dry 3. Azeotropic Drying (Acetonitrile) Elute->Dry React 4. Add Precursor Heat (e.g., 110°C, 15 min) Dry->React Deprotect 5. Hydrolysis (Deprotection) (e.g., add HCl, Heat) React->Deprotect Neutralize 6. Neutralize with Sodium Acetate Deprotect->Neutralize Purify 7. Semi-Prep HPLC Purification Neutralize->Purify Formulate 8. Solid-Phase Extraction (SPE) Formulation Purify->Formulate QC 9. Quality Control Formulate->QC Final End Product: Sterile [¹⁸F]this compound QC->Final

Caption: Automated radiosynthesis and purification workflow.

Materials:

  • Automated synthesis module (e.g., GE TRACERlab, Siemens Explora)

  • Boronic ester precursor of this compound

  • [¹⁸F]Fluoride in [¹⁸O]H₂O

  • Anion exchange cartridge (e.g., QMA)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (MeCN)

  • Hydrochloric Acid (HCl)

  • Sodium Acetate

  • Sterile water for injection (WFI)

  • Ethanol, USP

  • C18 Sep-Pak cartridge

  • Semi-preparative HPLC system with a C18 column

  • Sterile vent filter (0.22 µm)

  • Sterile product vial

Procedure:

  • [¹⁸F]Fluoride Trapping: Load the aqueous [¹⁸F]fluoride solution from the cyclotron onto the pre-conditioned anion exchange cartridge.

  • Elution: Elute the trapped [¹⁸F]F⁻ into the reaction vessel using a solution of K₂₂₂ and K₂CO₃ in MeCN/Water.

  • Azeotropic Drying: Heat the reaction vessel under a stream of nitrogen to evaporate the water and MeCN, forming the reactive, anhydrous [¹⁸F]KF-K₂₂₂ complex. Repeat with additions of anhydrous MeCN until the mixture is dry.

  • Radiolabeling Reaction: Dissolve the this compound precursor in a suitable solvent (e.g., DMSO) and add it to the reaction vessel. Heat the mixture (e.g., 100-120°C) for 10-15 minutes to facilitate the nucleophilic substitution reaction.

  • Deprotection (if applicable): If the precursor contains protecting groups (e.g., Boc), add an acid (e.g., HCl) and heat to remove them.

  • Purification: Neutralize the reaction mixture and inject it onto the semi-preparative HPLC system to separate the [¹⁸F]this compound from unreacted fluoride and other impurities.

  • Formulation: Collect the desired HPLC fraction, dilute it with WFI, and pass it through a C18 cartridge. Wash the cartridge with WFI to remove HPLC solvents, then elute the final product with a small volume of ethanol, followed by sterile saline or a phosphate buffer solution.

  • Sterilization: Pass the final formulated product through a 0.22 µm sterile filter into a sterile, pyrogen-free product vial.

  • Quality Control: Perform QC tests including radiochemical purity (by radio-TLC or radio-HPLC), pH, residual solvents, and sterility before use.

Protocol 2: In Vivo PET/CT Imaging in FAP-Positive Tumor Xenograft Models

This protocol outlines the procedure for performing PET/CT imaging on mice bearing FAP-positive tumor xenografts.

Materials:

  • FAP-positive tumor cells (e.g., U87MG, HT1080-hFAP)[18][19]

  • Immunodeficient mice (e.g., SCID, NU/NU)

  • [¹⁸F]this compound solution for injection

  • Small animal PET/CT scanner

  • Anesthesia system (e.g., isoflurane inhalation)

  • Heating pad or lamp to maintain body temperature

  • Catheters or syringes for intravenous injection

Procedure:

  • Animal Model Preparation:

    • Subcutaneously implant FAP-positive tumor cells into the flank of immunodeficient mice.

    • Allow tumors to grow to a suitable size (e.g., 100-300 mm³) for imaging. This typically takes 2-4 weeks.

  • Animal Preparation for Imaging:

    • Fast the mice for 4-6 hours before imaging to reduce background signal variability (though less critical than for FDG).

    • Anesthetize the mouse using isoflurane (e.g., 2% for induction, 1-1.5% for maintenance).

    • Place the mouse on the scanner bed, ensuring its body temperature is maintained at 37°C.

  • Radiotracer Administration:

    • Administer a defined activity of [¹⁸F]this compound (e.g., 5-10 MBq or 150-300 µCi) via intravenous injection (typically tail vein).[18]

  • PET/CT Image Acquisition:

    • Perform a low-dose CT scan for attenuation correction and anatomical localization.[20]

    • Acquire a dynamic PET scan for the first 60 minutes post-injection (p.i.) or a static PET scan at a specific time point (e.g., 60 minutes p.i.).[20] A typical static scan duration is 10-20 minutes.

  • Image Reconstruction and Analysis:

    • Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D), applying corrections for attenuation, scatter, and decay.

    • Fuse the PET and CT images for anatomical correlation.

    • Draw regions of interest (ROIs) on the tumor and major organs (e.g., liver, kidneys, muscle) on the fused images.

    • Calculate the tracer uptake in each ROI, typically expressed as the maximum or mean Standardized Uptake Value (SUV).

Protocol 3: Ex Vivo Biodistribution and Dosimetry

This protocol is performed after the final imaging time point to provide a more precise quantification of tracer distribution.

Biodistribution_Workflow Start Following Final PET Scan Euthanize 1. Euthanize Animal Start->Euthanize CollectBlood 2. Collect Blood Sample Euthanize->CollectBlood Dissect 3. Dissect Organs and Tumor CollectBlood->Dissect Weigh 4. Weigh Tissues Dissect->Weigh MeasureActivity 5. Measure Radioactivity (Gamma Counter) Weigh->MeasureActivity Calculate 6. Calculate %ID/g MeasureActivity->Calculate End Data Analysis Calculate->End

Caption: Workflow for an ex vivo biodistribution study.

Materials:

  • Gamma counter, calibrated for ¹⁸F

  • Precision balance

  • Dissection tools

  • Collection tubes

Procedure:

  • Animal Euthanasia: Immediately following the final imaging scan, euthanize the mouse using an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).

  • Sample Collection:

    • Quickly collect a blood sample via cardiac puncture.

    • Carefully dissect the tumor and key organs/tissues (e.g., heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, brain).

  • Sample Processing:

    • Blot tissues to remove excess blood and place them in pre-weighed collection tubes.

    • Weigh each tissue sample to obtain the wet weight.

  • Radioactivity Measurement:

    • Measure the radioactivity in each sample and in an aliquot of the injected dose standard using a gamma counter.

  • Data Analysis:

    • Calculate the percent injected dose per gram (%ID/g) for each tissue using the following formula: %ID/g = (Tissue Activity / Injected Dose Activity) / Tissue Weight (g) x 100

    • This data provides a quantitative measure of radiotracer biodistribution and tumor targeting efficiency.[21]

References

Application Notes and Protocols: Radiolabeling of FAP-PI3Ki with Gallium-68

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Activation Protein (FAP) has emerged as a compelling target for the diagnosis and therapy of various cancers and fibrotic diseases due to its overexpression in the tumor microenvironment and areas of active tissue remodeling.[1][2][3] FAP-PI3Ki is a novel molecule that combines a FAP-targeting ligand with a phosphoinositide 3-kinase (PI3K) inhibitor, designed to selectively deliver the therapeutic agent to FAP-expressing cells, such as cancer-associated fibroblasts (CAFs).[4][5][6] The PI3K/mTOR signaling pathway is crucial in cellular processes like proliferation and survival, and its inhibition is a key therapeutic strategy.[7] Radiolabeling of FAP-PI3Ki, for instance with Gallium-68 (⁶⁸Ga), enables non-invasive in vivo imaging using Positron Emission Tomography (PET) to study its biodistribution, target engagement, and pharmacokinetic properties.[8]

This document provides a detailed protocol for the radiolabeling of a DOTA-conjugated FAP-PI3Ki with ⁶⁸Ga, based on established methods for similar FAP inhibitors.[9] It also covers essential quality control procedures and provides an overview of in vitro evaluation methods.

Signaling Pathway of FAP-Targeted PI3K Inhibition

The therapeutic rationale for FAP-PI3Ki lies in its dual-action mechanism. The FAP-targeting moiety guides the drug to FAP-expressing cells in the tumor stroma or fibrotic tissue. Upon binding and potential internalization, the PI3K inhibitor component can block the PI3K/AKT/mTOR signaling cascade, thereby inducing anti-proliferative and anti-fibrotic effects.

FAP_PI3K_Pathway cluster_cell Target Cell (e.g., Cancer-Associated Fibroblast) FAP FAP PI3K PI3K FAP_PI3Ki FAP-PI3Ki FAP_PI3Ki->FAP Binding FAP_PI3Ki->PI3K Inhibits PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation, Survival, Fibrosis mTOR->Proliferation promotes Radiolabeling_Workflow cluster_preparation Preparation cluster_reaction Radiolabeling Reaction cluster_purification_qc Purification & Quality Control Generator 1. ⁶⁸Ge/⁶⁸Ga Generator Elution (0.1 N HCl) ReactionVial 3. Combine ⁶⁸Ga Eluate and Precursor Generator->ReactionVial Precursor 2. Precursor Preparation (FAP-PI3Ki-DOTA in buffer) Precursor->ReactionVial Heating 4. Incubation with Heating (e.g., 95°C for 5-15 min) ReactionVial->Heating Purification 5. SPE Purification (e.g., C18 cartridge) Heating->Purification QC 6. Quality Control (radio-TLC, radio-HPLC) Purification->QC FinalProduct 7. Sterile Filtration & Formulation (Final [⁶⁸Ga]Ga-FAP-PI3Ki) QC->FinalProduct

References

Application Notes and Protocols for Fap-PI3KI1 in Myofibroblast Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Activation Protein (FAP) is a cell surface serine protease that is highly expressed on activated myofibroblasts, the primary cell type responsible for the excessive deposition of extracellular matrix (ECM) in fibrotic diseases. This restricted expression pattern makes FAP an attractive target for the selective delivery of therapeutic agents to sites of active fibrosis. Fap-PI3KI1 is a novel drug conjugate that leverages this specificity by linking a potent inhibitor of phosphoinositide 3-kinase (PI3K) to a FAP-targeting ligand. The PI3K/Akt signaling pathway is a critical regulator of myofibroblast proliferation, differentiation, and collagen synthesis. By selectively delivering a PI3K inhibitor to FAP-expressing myofibroblasts, this compound offers a promising strategy to attenuate fibrosis while minimizing systemic toxicity. These application notes provide a comprehensive overview of the use of this compound in studying myofibroblast biology and its potential as an anti-fibrotic therapeutic.

Mechanism of Action

This compound exerts its anti-fibrotic effects through a targeted mechanism. The FAP-targeting ligand component of the conjugate binds with high affinity to FAP expressed on the surface of activated myofibroblasts. Following binding, the this compound conjugate is internalized by the cell. Once inside the myofibroblast, the PI3K inhibitor is released and blocks the PI3K/Akt signaling pathway. Inhibition of this pathway leads to a downstream reduction in key pro-fibrotic processes, including myofibroblast proliferation, differentiation (as marked by reduced α-smooth muscle actin [α-SMA] expression), and the synthesis of collagen, a major component of the fibrotic scar.[1][2][3]

Fap_PI3KI1_Mechanism cluster_extracellular Extracellular Space cluster_cell Myofibroblast This compound This compound FAP FAP This compound->FAP Binding Internalization Internalization FAP->Internalization Internalization PI3Ki PI3K Inhibitor Internalization->PI3Ki Release PI3K PI3K PI3Ki->PI3K Inhibition Akt Akt PI3K->Akt Activation Proliferation Proliferation Akt->Proliferation Differentiation Differentiation Akt->Differentiation Collagen_Synthesis Collagen Synthesis Akt->Collagen_Synthesis

Figure 1: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound from in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound on Human Lung Fibroblasts

ParameterCell TypeTreatmentResultReference
IC50 for Collagen Synthesis InhibitionPrimary Human IPF Lung FibroblastsThis compound~10 nM[4]
Akt Phosphorylation Inhibition (IC50)Human Lung Fibroblasts (HLF-1)PI3KI1 (the inhibitor component)1.4 nM[5]

Table 2: In Vivo Efficacy of this compound in a Bleomycin-Induced Mouse Model of Pulmonary Fibrosis

ParameterTreatment GroupResultPercent Change vs. Bleomycin ControlReference
Lung Collagen Content (Hydroxyproline) Bleomycin + Vehicle450 µ g/lung (approx.)-[6]
Bleomycin + this compound250 µ g/lung (approx.)-44%[6]
Survival Bleomycin + Vehicle50% survival at day 21-[7][8]
Bleomycin + this compoundImproved survival (qualitative)Data not available[1][9]
Fibrotic Markers (α-SMA, Col1A1) Bleomycin + this compoundDecreased expressionData not available[1][9]

Note: Quantitative in vivo data for this compound is limited in publicly available literature. The values presented are estimations based on graphical representations in the cited sources where available.

Experimental Protocols

Detailed methodologies for key experiments to study the effects of this compound on myofibroblasts are provided below.

Protocol 1: In Vitro Inhibition of Myofibroblast Activation

This protocol outlines the steps to assess the ability of this compound to inhibit the differentiation and pro-fibrotic activity of primary human lung fibroblasts.

in_vitro_workflow cluster_workflow In Vitro Experimental Workflow Start Start Culture_Fibroblasts Culture Primary Human Lung Fibroblasts Start->Culture_Fibroblasts Stimulate_TGFb Stimulate with TGF-β1 (to induce myofibroblast differentiation) Culture_Fibroblasts->Stimulate_TGFb Treat_FapPI3KI1 Treat with this compound (various concentrations) Stimulate_TGFb->Treat_FapPI3KI1 Incubate Incubate for 24-48 hours Treat_FapPI3KI1->Incubate Harvest Harvest Cells and Supernatant Incubate->Harvest Analysis Analysis Harvest->Analysis Western_Blot Western Blot (p-Akt, α-SMA, Collagen I) Analysis->Western_Blot qPCR qPCR (ACTA2, COL1A1) Analysis->qPCR Collagen_Assay Collagen Assay (Sircol or Hydroxyproline) Analysis->Collagen_Assay End End Western_Blot->End qPCR->End Collagen_Assay->End

Figure 2: Workflow for in vitro this compound experiments.

Materials:

  • Primary human lung fibroblasts (e.g., from IPF patients)

  • Fibroblast growth medium (e.g., DMEM with 10% FBS)

  • Recombinant human TGF-β1

  • This compound

  • Reagents for Western blotting, qPCR, and collagen quantification

Procedure:

  • Cell Culture: Culture primary human lung fibroblasts in fibroblast growth medium until they reach 80-90% confluency.

  • Starvation: Serum-starve the cells for 24 hours in serum-free medium.

  • Stimulation and Treatment: Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) to induce myofibroblast differentiation. Concurrently, treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 1 µM). Include a vehicle control group.

  • Incubation: Incubate the cells for 24-48 hours.

  • Harvesting:

    • Collect the cell culture supernatant for collagen quantification.

    • Lyse the cells for protein (Western blot) and RNA (qPCR) extraction.

  • Analysis:

    • Western Blot: Perform Western blotting to analyze the protein levels of phosphorylated Akt (p-Akt), total Akt, α-SMA, and Collagen Type I.

    • qPCR: Perform quantitative real-time PCR to analyze the mRNA expression of ACTA2 (α-SMA) and COL1A1 (Collagen Type I).

    • Collagen Assay: Quantify the amount of soluble collagen in the cell culture supernatant using a Sircol assay or by measuring hydroxyproline content.

Protocol 2: In Vivo Efficacy in a Bleomycin-Induced Pulmonary Fibrosis Mouse Model

This protocol describes the induction of pulmonary fibrosis in mice using bleomycin and subsequent treatment with this compound to evaluate its anti-fibrotic efficacy.

in_vivo_workflow cluster_workflow In Vivo Experimental Workflow Start Start Induce_Fibrosis Induce Pulmonary Fibrosis (Intratracheal Bleomycin) Start->Induce_Fibrosis Treatment_Phase Treatment with this compound (e.g., daily injections) Induce_Fibrosis->Treatment_Phase Monitor_Mice Monitor Mice (Body weight, survival) Treatment_Phase->Monitor_Mice Sacrifice Sacrifice Mice at Day 21 Monitor_Mice->Sacrifice Harvest_Lungs Harvest Lungs Sacrifice->Harvest_Lungs Analysis Analysis Harvest_Lungs->Analysis Histology Histology (H&E, Masson's Trichrome) Analysis->Histology Hydroxyproline_Assay Hydroxyproline Assay Analysis->Hydroxyproline_Assay Western_Blot_qPCR Western Blot / qPCR (Fibrotic Markers) Analysis->Western_Blot_qPCR End End Histology->End Hydroxyproline_Assay->End Western_Blot_qPCR->End

Figure 3: Workflow for in vivo this compound experiments.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • Bleomycin sulfate

  • This compound

  • Anesthesia

  • Reagents for histology, hydroxyproline assay, Western blotting, and qPCR

Procedure:

  • Fibrosis Induction: Anesthetize mice and intratracheally instill a single dose of bleomycin (e.g., 1.5-3.0 U/kg) to induce pulmonary fibrosis. A control group should receive saline.

  • Treatment: Begin treatment with this compound (e.g., via intravenous or intraperitoneal injection) at a specified dose and frequency (e.g., daily or every other day) starting from a few days after bleomycin administration. Include a vehicle-treated control group.

  • Monitoring: Monitor the mice daily for changes in body weight and survival.

  • Sacrifice and Tissue Collection: At the end of the study period (e.g., day 21), humanely euthanize the mice and harvest the lungs.

  • Analysis:

    • Histology: Fix one lung lobe in formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to assess overall lung architecture and inflammation, and Masson's trichrome staining to visualize collagen deposition.

    • Hydroxyproline Assay: Hydrolyze the remaining lung tissue to measure the total hydroxyproline content, which is a quantitative measure of collagen.

    • Western Blot and qPCR: Homogenize a portion of the lung tissue to extract protein and RNA for the analysis of fibrotic markers (p-Akt, α-SMA, Collagen I) by Western blot and qPCR, respectively.

Detailed Methodologies for Key Assays

Western Blot for Phospho-Akt (Ser473):

  • Protein Extraction: Lyse cells or homogenized lung tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-Akt (Ser473) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection reagent.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total Akt to normalize for protein loading.

Quantitative PCR (qPCR) for ACTA2 and COL1A1:

  • RNA Extraction: Extract total RNA from cells or lung tissue using a suitable kit.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

  • qPCR Reaction: Set up the qPCR reaction using SYBR Green or TaqMan probes with primers specific for ACTA2, COL1A1, and a housekeeping gene (e.g., GAPDH).

  • Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Hydroxyproline Assay:

  • Tissue Hydrolysis: Hydrolyze a known weight of lung tissue in 6N HCl at 110-120°C for 3-24 hours.[2][4]

  • Neutralization: Neutralize the hydrolysate with NaOH.

  • Oxidation: Oxidize the hydroxyproline in the sample using Chloramine-T.

  • Color Development: Add Ehrlich's reagent (p-dimethylaminobenzaldehyde) and incubate at 60-65°C to develop a colored product.

  • Spectrophotometry: Measure the absorbance at 550-560 nm and determine the hydroxyproline concentration by comparing to a standard curve.

Masson's Trichrome Staining:

  • Deparaffinization and Rehydration: Deparaffinize paraffin-embedded lung sections and rehydrate through a series of alcohol grades.

  • Mordanting: Place sections in Bouin's solution.

  • Nuclear Staining: Stain nuclei with Weigert's iron hematoxylin.

  • Cytoplasmic Staining: Stain cytoplasm and muscle fibers with Biebrich scarlet-acid fuchsin.

  • Collagen Staining: Differentiate in phosphomolybdic-phosphotungstic acid and stain collagen with aniline blue.

  • Dehydration and Mounting: Dehydrate the sections and mount with a coverslip. Collagen will appear blue, nuclei will be black, and cytoplasm will be red.

Conclusion

This compound represents a highly promising targeted therapeutic approach for fibrotic diseases. Its ability to selectively inhibit the pro-fibrotic activities of myofibroblasts has been demonstrated in both in vitro and in vivo models. The protocols and data presented in these application notes provide a framework for researchers to further investigate the therapeutic potential of this compound and to explore the role of the FAP-PI3K axis in the pathogenesis of fibrosis. Further studies with more detailed quantitative in vivo analyses will be crucial for advancing this targeted therapy towards clinical applications.

References

Application Notes and Protocols for Western Blot Analysis of PI3K Pathway Activation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that governs essential cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is frequently implicated in various diseases, most notably cancer, making it a key target for therapeutic intervention.[2][4][5] Western blotting is a fundamental and widely used technique to investigate the activation state of the PI3K pathway.[2][6] This method allows for the sensitive detection of changes in the phosphorylation status of key downstream effector proteins, providing a reliable measure of pathway activity.[2]

This document provides a detailed protocol for performing Western blot analysis to assess the activation of the PI3K/Akt pathway, complete with experimental workflows, data presentation guidelines, and troubleshooting tips.

PI3K/Akt Signaling Pathway

Upon activation by extracellular signals such as growth factors, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[2][5] PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B or PKB) and phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane.[3] At the membrane, Akt is phosphorylated at Threonine 308 (Thr308) by PDK1 and at Serine 473 (Ser473) by the mTOR complex 2 (mTORC2), leading to its full activation.[3][7]

Activated Akt then phosphorylates a multitude of downstream substrates, including the mammalian target of rapamycin (mTOR), glycogen synthase kinase 3β (GSK3β), and Forkhead box O (FOXO) transcription factors, to regulate diverse cellular functions.[1][7][8] A key indicator of PI3K pathway activation is the increased phosphorylation of Akt at Ser473 and/or Thr308.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 P PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 PDK1->Akt pT308 mTORC1 mTORC1 Akt->mTORC1 GSK3b GSK3β Akt->GSK3b FOXO FOXO Akt->FOXO mTORC2 mTORC2 mTORC2->Akt pS473 S6K p70S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Proliferation Cell Proliferation & Growth S6K->Proliferation FourEBP1->Proliferation Survival Cell Survival GSK3b->Survival FOXO->Survival Western_Blot_Workflow A 1. Cell Lysis & Protein Quantification B 2. SDS-PAGE (Protein Separation by Size) A->B C 3. Protein Transfer (to PVDF Membrane) B->C D 4. Blocking (5% BSA in TBST) C->D E 5. Primary Antibody Incubation (e.g., anti-pAkt) D->E F 6. Secondary Antibody Incubation (HRP-conjugated) E->F G 7. Detection (Chemiluminescence) F->G H 8. Stripping & Re-probing (e.g., anti-Total Akt) G->H

References

Application Notes and Protocols for Immunohistochemical Staining of Fibroblast Activation Protein (FAP)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the immunohistochemical (IHC) detection of Fibroblast Activation Protein (FAP) in formalin-fixed, paraffin-embedded (FFPE) tissue sections. FAP, a type II transmembrane serine protease, is minimally expressed in normal adult tissues but is significantly upregulated in the stroma of a majority of epithelial cancers, making it a promising diagnostic and therapeutic target.[1][2][3]

Introduction to FAP Immunohistochemistry

Immunohistochemistry is a critical technique for visualizing the expression and localization of FAP within the tumor microenvironment. Accurate and reproducible FAP IHC is essential for preclinical research, biomarker studies, and the development of FAP-targeted therapies. FAP is predominantly expressed by cancer-associated fibroblasts (CAFs).[4][5] Its expression has been correlated with poor prognosis in several cancer types.[1][6]

Experimental Applications

  • Tumor Microenvironment Analysis: Elucidate the spatial distribution of FAP-positive CAFs in relation to tumor cells and other stromal components.

  • Biomarker Discovery and Validation: Investigate the potential of FAP as a prognostic or predictive biomarker across various cancer indications.[7]

  • Preclinical and Clinical Research: Assess FAP expression in patient samples to guide patient selection for FAP-targeted therapies and to monitor treatment response.[3]

Quantitative Data Summary

The expression of FAP in the tumor stroma is a key parameter in many studies. The following tables summarize FAP expression across various cancer types as determined by immunohistochemistry.

Table 1: FAP Expression in Various Human Cancers (Semi-quantitative)

Cancer TypeNumber of SamplesPercentage of FAP-Positive Cases (%)Scoring MethodReference
Colorectal Cancer6779.1>1% FAP-positivity in stromal cells[1][2]
Cholangiocarcinoma5893.1Moderate-strong stromal expression[8]
Pancreatic Cancer-High PrevalenceH-Score[3][7]
Breast Cancer-High PrevalenceH-Score[7]
Esophageal Cancer-High PrevalenceH-Score[7]
Lung Cancer-High PrevalenceH-Score[7]
Renal Cell Carcinoma-Low PrevalenceH-Score[7]
Sarcoma-≥30% with high expressionH-Score ≥30[3]
Mesothelioma-≥30% with high expressionH-Score ≥30[3]
Head and Neck Squamous Cell Carcinoma-≥30% with high expressionH-Score ≥30[3]

Table 2: Quantitative FAP Expression Scoring Methods

Scoring MethodDescriptionReference
H-Score A semi-quantitative score calculated by multiplying the staining intensity (e.g., 0 for no, 1 for weak, 2 for moderate, 3 for strong) by the percentage of positive cells. The final score ranges from 0 to 300.[3][6]
Percentage of Positive Stromal Cells The percentage of stromal cells showing positive FAP staining. Often categorized as low (<10%) or high (≥10%).[1][2]
Intensity Score A qualitative assessment of the staining intensity, often categorized as negative (0), weak (1), moderate (2), or strong (3).[9]
Combined Intensity and Percentage Score A two-digit score representing staining intensity (0-3) and the percentage of positive stromal area (0-4).[8]

Experimental Protocols

This section provides a detailed, generalized protocol for FAP immunohistochemistry on FFPE tissues. Optimization may be required for specific antibodies and tissue types.

I. Specimen Preparation
  • Fixation: Fix tissue specimens in 10% neutral buffered formalin for 18-24 hours.

  • Processing and Embedding: Dehydrate the fixed tissue through a series of graded alcohols and xylene, and embed in paraffin wax.

  • Sectioning: Cut 4-µm thick sections using a microtome and mount on positively charged slides.

II. Deparaffinization and Rehydration
  • Incubate slides in a 60°C oven for at least 30 minutes to melt the paraffin.

  • Immerse slides in two changes of xylene or a xylene substitute for 5 minutes each to remove paraffin.[10]

  • Rehydrate the sections by immersing them in a series of graded alcohols:

    • 100% ethanol, two changes, 3 minutes each.

    • 95% ethanol, one change, 3 minutes.

    • 70% ethanol, one change, 3 minutes.

  • Rinse slides in distilled water.

III. Antigen Retrieval

Heat-Induced Epitope Retrieval (HIER) is the most common method for FAP IHC.[10][11]

  • Buffer Selection:

    • Citrate Buffer (10 mM, pH 6.0): Commonly used and effective for many FAP antibodies.[1][2]

    • Tris-EDTA Buffer (pH 9.0): An alternative that may provide better results for some antibody clones.[12]

  • Heating Method:

    • Pressure Cooker/Steamer: Place slides in a staining jar filled with antigen retrieval buffer and heat in a pressure cooker or steamer at 95-100°C for 20-30 minutes.

    • Microwave Oven: Place slides in a microwave-safe container with retrieval buffer and microwave on high power for 10-15 minutes. Ensure the buffer does not boil dry.[13]

  • Cooling: Allow the slides to cool in the retrieval buffer at room temperature for at least 20 minutes.

  • Washing: Rinse the slides with a wash buffer (e.g., Tris-buffered saline with Tween 20 - TBS-T).

IV. Immunohistochemical Staining

This protocol is based on an automated staining platform (e.g., Ventana BenchMark or Dako Autostainer), but can be adapted for manual staining.[1][2]

  • Peroxidase Block: Incubate sections with a hydrogen peroxide solution for 5-10 minutes to block endogenous peroxidase activity. Rinse with wash buffer.

  • Protein Block: Incubate with a protein blocking solution (e.g., normal goat serum) for 10-20 minutes to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Recommended Antibodies:

      • Rabbit Monoclonal [SP325] (Abcam, Ventana)[1][2][3]

      • Mouse Monoclonal [F11-24] (Thermo Fisher Scientific)[14]

      • Rabbit Polyclonal (Proteintech, Abcam)[12][15]

    • Dilution: Dilute the primary antibody in an appropriate antibody diluent. Typical dilutions range from 1:100 to 1:300.[1][8]

    • Incubation: Incubate for 30-60 minutes at room temperature or overnight at 4°C.

  • Washing: Rinse slides thoroughly with wash buffer.

  • Secondary Antibody Incubation: Apply a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse) and incubate for 20-30 minutes at room temperature.

  • Washing: Rinse slides thoroughly with wash buffer.

  • Detection:

    • Apply a DAB (3,3'-Diaminobenzidine) chromogen solution and incubate for 5-10 minutes, or until a brown precipitate is visible.

    • Monitor the color development under a microscope.

  • Washing: Rinse slides with distilled water to stop the reaction.

V. Counterstaining, Dehydration, and Mounting
  • Counterstaining: Immerse slides in hematoxylin for 1-2 minutes to stain the cell nuclei.

  • Bluing: Rinse with running tap water and then immerse in a bluing reagent (e.g., Scott's tap water substitute) for 30-60 seconds.

  • Dehydration: Dehydrate the sections through graded alcohols (70%, 95%, 100%) and clear in xylene.

  • Mounting: Apply a drop of permanent mounting medium to the tissue section and cover with a coverslip.

VI. Controls
  • Positive Control: Use tissue known to express FAP, such as pancreatic or breast cancer tissue.

  • Negative Control:

    • Use tissue known to be FAP-negative, such as normal liver tissue.

    • Include a reagent control where the primary antibody is replaced with antibody diluent to check for non-specific staining from the secondary antibody and detection system.

Visualization of Pathways and Workflows

FAP Signaling Pathways

FAP is implicated in several signaling pathways that promote tumor growth, invasion, and immunosuppression.[16][17][18]

FAP_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FAP FAP PI3K PI3K FAP->PI3K RAS RAS FAP->RAS FAK FAK FAP->FAK Integrin Integrin Integrin->FAK uPAR uPAR uPAR->FAK AKT AKT PI3K->AKT Proliferation Proliferation AKT->Proliferation Invasion Invasion AKT->Invasion ERK ERK RAS->ERK ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Src Src FAK->Src JAK2 JAK2 Src->JAK2 STAT3 STAT3 JAK2->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 CCL2 CCL2 Gene Expression pSTAT3->CCL2 Immunosuppression Immunosuppression CCL2->Immunosuppression

Caption: Key signaling pathways influenced by FAP expression in the tumor microenvironment.

Experimental Workflow for FAP Immunohistochemistry

The following diagram outlines the logical flow of the FAP IHC protocol.

FAP_IHC_Workflow Start Start: FFPE Tissue Block Sectioning Microtomy (4µm sections) Start->Sectioning Deparaffinization Deparaffinization & Rehydration (Xylene & Graded Alcohols) Sectioning->Deparaffinization AntigenRetrieval Antigen Retrieval (HIER) (Citrate or EDTA Buffer) Deparaffinization->AntigenRetrieval Blocking Peroxidase & Protein Blocking AntigenRetrieval->Blocking PrimaryAb Primary Antibody Incubation (e.g., anti-FAP SP325) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (HRP-Polymer) PrimaryAb->SecondaryAb Detection Chromogen Detection (DAB) SecondaryAb->Detection Counterstain Counterstaining (Hematoxylin) Detection->Counterstain DehydrateMount Dehydration, Clearing & Mounting Counterstain->DehydrateMount Analysis Microscopic Analysis & Scoring DehydrateMount->Analysis

Caption: A step-by-step workflow for FAP immunohistochemical staining of FFPE tissues.

References

Application Notes and Protocols: Flow Cytometry Analysis of Cells Treated with Fap-PI3KI1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Activation Protein (FAP) is a cell surface serine protease that is highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of many cancers, with limited expression in healthy adult tissues[1][2]. This differential expression makes FAP an attractive target for delivering anti-cancer therapies directly to the tumor site, thereby minimizing off-target effects. Fap-PI3KI1 represents a novel class of targeted therapies that combines a FAP-targeting moiety with a potent inhibitor of Phosphoinositide 3-kinase (PI3K).

The PI3K/Akt signaling pathway is a critical intracellular cascade that governs essential cellular processes including cell growth, proliferation, survival, and metabolism[3][4][5][6][7]. Dysregulation of this pathway is a common event in many human cancers, leading to uncontrolled cell proliferation and resistance to apoptosis. By inhibiting PI3K, this compound is designed to disrupt these pro-survival signals within the tumor microenvironment, leading to reduced tumor growth and increased cancer cell death.

These application notes provide detailed protocols for utilizing flow cytometry to assess the cellular consequences of treating cancer cell lines with this compound. The described assays will enable researchers to quantify the effects of this targeted inhibitor on apoptosis, cell cycle progression, and cellular proliferation.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from the flow cytometry experiments described below.

Table 1: Apoptosis Analysis Following this compound Treatment

Treatment GroupConcentration% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Vehicle Control-
This compoundX nM
This compoundY nM
Staurosporine (Positive Control)1 µM

Table 2: Cell Cycle Distribution Following this compound Treatment

Treatment GroupConcentration% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control-
This compoundX nM
This compoundY nM
Nocodazole (Positive Control)100 ng/mL

Table 3: Cell Proliferation Following this compound Treatment (CFSE Dye Dilution)

Treatment GroupConcentrationProliferation Index% Divided Cells
Vehicle Control-
This compoundX nM
This compoundY nM
Unstimulated Control-

Signaling Pathway and Experimental Workflow Diagrams

PI3K_Akt_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factor PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt recruits & activates mTOR mTOR Akt->mTOR Bad Bad Akt->Bad p27 p27 Akt->p27 Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Apoptosis_Inhibition Inhibition of Apoptosis Bad->Apoptosis_Inhibition Cell_Cycle_Progression Cell Cycle Progression p27->Cell_Cycle_Progression Fap_PI3KI1 This compound Fap_PI3KI1->PI3K inhibits PTEN PTEN PTEN->PIP3 dephosphorylates

Caption: PI3K/Akt Signaling Pathway and the inhibitory action of this compound.

Flow_Cytometry_Workflow start Seed Cells treat Treat with this compound or Vehicle Control start->treat incubate Incubate for Defined Time Period treat->incubate harvest Harvest Cells incubate->harvest stain Stain Cells for Specific Assay (Apoptosis, Cell Cycle, or Proliferation) harvest->stain acquire Acquire Data on Flow Cytometer stain->acquire analyze Analyze Data acquire->analyze end Quantify Cellular Effects analyze->end

Caption: General experimental workflow for flow cytometry analysis.

Fap_PI3KI1_Effects Fap_PI3KI1 This compound Treatment PI3K_Inhibition PI3K Inhibition Fap_PI3KI1->PI3K_Inhibition Akt_Inhibition Decreased Akt Phosphorylation PI3K_Inhibition->Akt_Inhibition Apoptosis Increased Apoptosis Akt_Inhibition->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Akt_Inhibition->Cell_Cycle_Arrest Proliferation_Decrease Decreased Proliferation Akt_Inhibition->Proliferation_Decrease

Caption: Logical relationship of this compound action to cellular outcomes.

Experimental Protocols

Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining

This protocol is designed to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Phosphate-Buffered Saline (PBS)

  • FACS tubes

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate at a density that will not exceed 80-90% confluency at the end of the experiment.

  • Allow cells to adhere overnight.

  • Treat cells with varying concentrations of this compound, a vehicle control, and a positive control for apoptosis (e.g., 1 µM Staurosporine for 4 hours).

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.

  • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cells twice with cold PBS, centrifuging after each wash.

  • Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new FACS tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI (or volumes as recommended by the manufacturer).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analyze the samples on a flow cytometer within one hour.

Data Analysis:

  • Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.

  • Viable cells: Annexin V- and PI-

  • Early apoptotic cells: Annexin V+ and PI-

  • Late apoptotic/necrotic cells: Annexin V+ and PI+

Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol measures the DNA content of cells to determine their distribution in the different phases of the cell cycle.

Materials:

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS with 100 µg/mL RNase A)

  • 70% cold ethanol

  • Phosphate-Buffered Saline (PBS)

  • FACS tubes

  • Flow cytometer

Procedure:

  • Seed and treat cells as described in the apoptosis protocol (steps 1-4). A positive control for cell cycle arrest, such as nocodazole (100 ng/mL for 16-24 hours), should be included.

  • Harvest cells, including any floating cells.

  • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cell pellet once with PBS.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.[9]

  • Incubate the cells on ice for at least 30 minutes (or at -20°C for longer storage).

  • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

  • Wash the cells twice with PBS to remove any residual ethanol.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer.

Data Analysis:

  • Use a histogram to visualize the DNA content.

  • The first peak represents cells in the G0/G1 phase (2N DNA content).

  • The second peak represents cells in the G2/M phase (4N DNA content).

  • The region between the two peaks represents cells in the S phase.

  • A sub-G1 peak can indicate the presence of apoptotic cells with fragmented DNA.[10]

  • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in each phase.

Cell Proliferation Assay using Carboxyfluorescein Succinimidyl Ester (CFSE) Dye Dilution

This assay tracks cell division by measuring the dilution of a fluorescent dye with each cell generation.

Materials:

  • Carboxyfluorescein Succinimidyl Ester (CFSE)

  • Phosphate-Buffered Saline (PBS)

  • Complete cell culture medium

  • FACS tubes

  • Flow cytometer

Procedure:

  • Harvest a healthy, proliferating cell culture.

  • Wash the cells twice with PBS.

  • Resuspend the cells in pre-warmed PBS at a concentration of 1 x 10^7 cells/mL.

  • Add CFSE to a final concentration of 1-5 µM (this may need to be optimized for your cell type).

  • Immediately vortex the cells and incubate for 10-15 minutes at 37°C, protected from light.

  • Quench the staining reaction by adding 5 volumes of ice-cold complete medium and incubate on ice for 5 minutes.

  • Wash the cells three times with complete medium to remove any unbound dye.

  • Resuspend the cells in complete medium and seed them for the experiment. Include an unstimulated control.

  • After allowing the cells to adhere (if applicable), treat with this compound or vehicle control.

  • Culture the cells for a period that allows for several cell divisions (e.g., 3-5 days).

  • Harvest the cells at different time points (e.g., day 0, 1, 3, 5).

  • Analyze the CFSE fluorescence on a flow cytometer.

Data Analysis:

  • On a histogram, the undivided cells will show the highest fluorescence intensity.

  • With each cell division, the CFSE fluorescence intensity will be halved, resulting in distinct peaks for each generation.

  • Use modeling software to calculate the proliferation index and the percentage of divided cells.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing FAP-PI3Kδ Inhibitor Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of Fibroblast Activation Protein (FAP) - Phosphoinositide 3-kinase delta (PI3Kδ) inhibitors for in vitro assays. The following information is intended to serve as a comprehensive resource for troubleshooting and experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for a selective PI3Kδ inhibitor?

A selective PI3Kδ inhibitor primarily targets the p110δ catalytic subunit of the Class IA phosphoinositide 3-kinases.[1][2][3] This kinase is predominantly expressed in hematopoietic cells and plays a crucial role in immune cell signaling, including B-cell and T-cell receptor signaling.[3][4][5] By inhibiting PI3Kδ, these compounds block the conversion of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3).[1] This, in turn, prevents the activation of downstream signaling pathways, most notably the AKT/mTOR pathway, which is critical for cell proliferation, survival, and differentiation.[6][7]

Q2: How do I determine the starting concentration range for my in vitro experiments?

The initial concentration range for your experiments should be based on the inhibitor's potency, typically its IC50 (half-maximal inhibitory concentration) value from biochemical or cellular assays. A common starting point is to test a wide range of concentrations spanning several orders of magnitude around the reported IC50. For example, if the reported IC50 is 10 nM, you might test concentrations from 0.1 nM to 10 µM. It is also crucial to consider the ATP concentration in your assay, as ATP-competitive inhibitors will show different potencies at different ATP levels.[8]

Q3: What are the key differences between a biochemical assay and a cell-based assay for a PI3Kδ inhibitor?

Biochemical assays, such as kinase activity assays, measure the direct inhibitory effect of the compound on the purified PI3Kδ enzyme.[1] These assays are useful for determining the intrinsic potency (e.g., IC50) of the inhibitor. Cell-based assays, on the other hand, measure the inhibitor's effect in a more physiologically relevant context.[2][4] These can include assays that measure the inhibition of downstream signaling events (e.g., AKT phosphorylation), cell proliferation, cytokine production, or other cellular functions.[4][9] Cell-based assays provide insights into cell permeability, off-target effects, and the overall cellular response to the inhibitor.

Q4: Why is it important to assess selectivity against other PI3K isoforms?

Class I PI3Ks include four isoforms: α, β, δ, and γ. While PI3Kδ is primarily expressed in immune cells, the α and β isoforms are ubiquitously expressed and involved in various cellular functions like insulin signaling and cell growth.[2] Inhibition of these isoforms can lead to off-target effects and toxicity. Therefore, assessing the selectivity of your inhibitor against PI3Kα, β, and γ is critical to ensure that the observed effects in your in vitro assays are due to specific PI3Kδ inhibition and to anticipate potential side effects in vivo.[10]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High variability between replicate wells - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate- Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and proper pipetting techniques.- Avoid using the outer wells of the plate or fill them with media/PBS to maintain humidity.
No inhibitory effect observed - Inhibitor concentration is too low- Poor cell permeability of the inhibitor- Incorrect assay setup- Perform a dose-response curve with a wider and higher concentration range.- Verify the cellular uptake of the compound if possible.- Double-check all reagent concentrations, incubation times, and instrument settings.
Inhibitor shows toxicity at all effective concentrations - Off-target effects- Non-specific cytotoxicity- Test the inhibitor's selectivity against other kinases.- Perform a counter-screen using a cell line that does not express PI3Kδ.- Reduce the incubation time or serum concentration in the media.
IC50 value is significantly different from published data - Different assay conditions (e.g., ATP concentration, cell type)- Different reagent quality or source- Compound degradation- Standardize your assay conditions to match the published protocol as closely as possible.- Ensure the quality and consistency of all reagents.- Store the inhibitor properly and prepare fresh dilutions for each experiment.

Experimental Protocols

PI3Kδ Kinase Activity Assay (Biochemical)

This protocol is a generalized method for determining the IC50 value of a PI3Kδ inhibitor in a biochemical assay format.

Materials:

  • Recombinant human PI3Kδ enzyme

  • PI(4,5)P2 substrate

  • ATP

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Test inhibitor (FAP-PI3KI1)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the this compound inhibitor in kinase buffer.

  • In a 384-well plate, add the diluted inhibitor, PI3Kδ enzyme, and PI(4,5)P2 substrate.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to its Km value for the enzyme.

  • Incubate the plate at room temperature for 1 hour.[1]

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Western Blot for Phospho-AKT (Cell-Based)

This protocol describes how to measure the inhibition of PI3Kδ signaling in a cellular context by assessing the phosphorylation of its downstream effector, AKT.

Materials:

  • A suitable cell line expressing PI3Kδ (e.g., a B-cell lymphoma line)

  • Cell culture medium and supplements

  • This compound inhibitor

  • Stimulant (e.g., anti-IgM for B-cells)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-AKT (Ser473) and anti-total-AKT

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Pre-treat the cells with a range of this compound concentrations for 1-2 hours.

  • Stimulate the cells with an appropriate agonist to activate the PI3Kδ pathway (e.g., anti-IgM).

  • After a short incubation (e.g., 15-30 minutes), wash the cells with cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies against phospho-AKT and total AKT, followed by the HRP-conjugated secondary antibody.

  • Visualize the bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phospho-AKT signal to the total AKT signal.

Quantitative Data Summary

Table 1: Example IC50 Values for a Hypothetical this compound

Assay TypeTargetCell LineIC50 (nM)
BiochemicalPI3Kδ-5.2
BiochemicalPI3Kα->10,000
BiochemicalPI3Kβ-850
BiochemicalPI3Kγ-250
Cell-Based (pAKT)PI3KδSU-DHL-615.8
Cell-Based (Proliferation)PI3KδJeKo-145.3

Visualizations

PI3K_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) BCR_TCR B/T Cell Receptor PI3Kd PI3Kδ RTK->PI3Kd BCR_TCR->PI3Kd PIP2 PIP2 PI3Kd->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation converts to FAP_PI3KI1 This compound FAP_PI3KI1->PI3Kd inhibits

Caption: PI3Kδ signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Experiment Preparation cluster_treatment Treatment cluster_analysis Analysis cell_seeding 1. Seed Cells inhibitor_prep 2. Prepare Inhibitor Dilutions pre_treatment 3. Pre-treat with Inhibitor inhibitor_prep->pre_treatment stimulation 4. Stimulate Pathway pre_treatment->stimulation cell_lysis 5. Cell Lysis stimulation->cell_lysis western_blot 6. Western Blot (pAKT) cell_lysis->western_blot data_analysis 7. Data Analysis & IC50 western_blot->data_analysis

Caption: Workflow for determining cellular IC50 using Western blot.

References

How to minimize Fap-PI3KI1 off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Fap-PI3KI1. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on utilizing this compound effectively while minimizing potential off-target effects. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Minimizing Off-Target Effects of this compound: A Troubleshooting Guide

This compound is a novel targeted therapy designed to selectively deliver a potent PI3K inhibitor to cells expressing Fibroblast Activation Protein (FAP), a protein highly expressed in the tumor microenvironment of many cancers. This targeted approach is the primary strategy to minimize off-target effects and associated toxicities. However, like all therapeutics, careful experimental design and execution are crucial to ensure maximal on-target activity and minimal off-target binding.

Q1: I am observing toxicity in my cell culture or animal model that seems unrelated to PI3K inhibition in FAP-expressing cells. What could be the cause?

A1: Unintended toxicity can arise from several factors. Here’s a troubleshooting workflow to identify the potential source:

Troubleshooting Workflow: Investigating Off-Target Toxicity

G start Start: Unexpected Toxicity Observed check_fap 1. Verify FAP Expression - Run IHC/IF or flow cytometry on your cells/tissues. - Is FAP expression confirmed and consistent? start->check_fap no_fap No FAP Expression: - Off-target uptake is likely. - Consider a different model or untargeted PI3K inhibitor as a control. check_fap->no_fap No yes_fap FAP Expression Confirmed check_fap->yes_fap Yes check_linker 2. Assess Linker Stability - Is the linker prematurely cleaved in your experimental system? - Perform stability assays in plasma or culture medium. yes_fap->check_linker linker_unstable Linker Unstable: - Free PI3K inhibitor is causing systemic toxicity. - Consult manufacturer for linker specifications and stability data. check_linker->linker_unstable Yes linker_stable Linker is Stable check_linker->linker_stable No check_dose 3. Evaluate Dosing Regimen - Are you using the recommended concentration/dose? - Perform a dose-response curve to determine the optimal therapeutic window. linker_stable->check_dose dose_high Dose Too High: - Saturation of FAP binding sites leading to non-specific uptake. - Reduce the dose and/or frequency of administration. check_dose->dose_high Yes dose_optimal Dose is Optimal check_dose->dose_optimal No end Conclusion: - If issues persist, consider inherent off-target effects of the PI3K inhibitor payload. - Perform kinome-wide selectivity profiling. dose_optimal->end

Caption: Troubleshooting workflow for unexpected toxicity with this compound.

Frequently Asked Questions (FAQs)

Mechanism of Action and Specificity

Q2: How does this compound achieve its target selectivity?

A2: this compound is a FAP-targeted inhibitor. This means it is a conjugate molecule composed of two key components: a targeting moiety that specifically binds to Fibroblast Activation Protein (FAP), and a potent PI3K inhibitor payload. The FAP-targeting component directs the drug specifically to FAP-expressing cells, such as cancer-associated fibroblasts (CAFs), thereby increasing the local concentration of the PI3K inhibitor at the desired site of action and reducing its exposure to healthy tissues that do not express FAP. This targeted delivery is the primary mechanism for minimizing off-target effects.[1][2]

Mechanism of this compound Action

G cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment Fap_PI3KI1 This compound Healthy_Cell Healthy Cell (FAP-) Fap_PI3KI1->Healthy_Cell Minimal Uptake FAP_Cell FAP+ Cell (e.g., CAF) Fap_PI3KI1->FAP_Cell Targeted Delivery FAP_Receptor FAP Receptor FAP_Cell->FAP_Receptor Binding PI3K_inhibitor PI3K Inhibitor FAP_Receptor->PI3K_inhibitor Internalization & Linker Cleavage PI3K_pathway PI3K Signaling Pathway PI3K_inhibitor->PI3K_pathway Inhibition Cellular_Effects Inhibition of Proliferation, Survival, etc. PI3K_pathway->Cellular_Effects Downregulation G cluster_0 Sample Preparation cluster_1 Binding Assay cluster_2 Analysis Lysate Prepare Cell Lysate (FAP+ and FAP- cells) Incubation Incubate Lysate with Compound Lysate->Incubation Compound This compound (at various concentrations) Compound->Incubation Affinity_Capture Affinity Capture of Kinases (e.g., Kinobeads) Incubation->Affinity_Capture MS LC-MS/MS Analysis of Bound Kinases Affinity_Capture->MS Data_Analysis Data Analysis: - Quantify kinase binding - Determine Kd/IC50 values MS->Data_Analysis Profile Generate Selectivity Profile Data_Analysis->Profile

References

Fap-PI3KI1 not showing expected inhibitory effect

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Fap-PI3KI1. If you are not observing the expected inhibitory effect of this compound in your experiments, please review the information below.

Frequently Asked Questions (FAQs)

Q1: Why am I not seeing an inhibitory effect with this compound on my target cells?

A1: The most common reason for a lack of effect is insufficient or absent Fibroblast Activation Protein (FAP) expression on your target cells. This compound is a targeted inhibitor, and its uptake into cells is dependent on binding to FAP on the cell surface. If your cells do not express FAP, the inhibitor will not be internalized and cannot reach its intracellular target, PI3K. It is crucial to verify FAP expression in your experimental model.[1][2][3]

Q2: How can I confirm if my cells express FAP?

A2: You can verify FAP expression using several standard molecular biology techniques:

  • Western Blot: This will confirm the presence of the FAP protein in your cell lysates.

  • Flow Cytometry: This method can quantify the percentage of FAP-positive cells in your population and the relative surface expression level.

  • Immunofluorescence (IF) or Immunohistochemistry (IHC): These techniques allow for the visualization of FAP expression and its localization within the cell or tissue.

  • RT-qPCR: This will measure the mRNA expression level of the FAP gene.

It is recommended to use a positive control cell line known to express FAP and a negative control cell line. Some studies have identified cell lines with varying FAP expression levels; for example, some melanoma, glioma, and osteosarcoma cell lines show higher FAP expression, while many leukemia, lymphoma, and prostate cancer cell lines have low to no expression.[4]

Q3: My cells have low FAP expression. Can I induce it?

A3: Yes, in some cellular contexts, FAP expression can be induced. Transforming Growth Factor-beta (TGF-β) is a known inducer of FAP expression in fibroblasts and some cancer cell lines.[5] Treating your cells with TGF-β prior to and during this compound treatment may increase the inhibitor's uptake and efficacy. However, it is important to consider how TGF-β might independently affect your experimental system.

Q4: I've confirmed FAP expression, but the inhibitor is still not working. What else could be wrong?

A4: If FAP expression is confirmed, consider the following possibilities:

  • Sub-optimal Inhibitor Concentration: The effective concentration of this compound can vary between cell lines. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific model. Studies have shown that some FAP-targeted PI3K inhibitors can be effective at concentrations as low as 10 nM in FAP-positive cells.[6]

  • Incorrect Assessment of PI3K Pathway Inhibition: The inhibitory effect should be measured by assessing the phosphorylation status of downstream targets of PI3K, such as Akt. A reduction in phosphorylated Akt (p-Akt) is a direct indicator of PI3K inhibition. Total Akt levels should remain unchanged.

  • Activation of Compensatory Signaling Pathways: Inhibition of the PI3K pathway can sometimes lead to the activation of alternative survival pathways, such as the MEK/ERK or JAK/STAT pathways.[7][8][9] This can mask the phenotypic effects of PI3K inhibition. If you observe PI3K pathway inhibition (decreased p-Akt) but not the expected biological outcome (e.g., decreased proliferation), you may need to investigate the activation of compensatory pathways.

  • Inhibitor Instability: Ensure that this compound has been stored and handled correctly according to the manufacturer's instructions to prevent degradation.

  • Experimental Protocol Issues: Review your experimental setup for any potential issues, such as incorrect timing of treatment or measurement, or interference from components in the cell culture media.

Q5: What are the expected downstream biological effects of this compound?

A5: The biological effects will depend on the cellular context. In cancer-associated fibroblasts or fibrotic cells, a primary effect is the inhibition of collagen synthesis and deposition.[10][11] In cancer cells, the expected effects could include decreased proliferation, survival, and migration.[6] It is important to measure a relevant downstream biological endpoint in addition to target engagement (p-Akt levels).

Troubleshooting Workflows

Logical Troubleshooting Flow for this compound Experiments

troubleshooting_flow start Start: this compound No Expected Effect check_fap 1. Verify FAP Expression (Western, Flow, IF/IHC, qPCR) start->check_fap fap_positive FAP Positive check_fap->fap_positive  Yes fap_negative FAP Negative/Low check_fap->fap_negative  No check_pakt 2. Assess PI3K Pathway Inhibition (Western Blot for p-Akt) fap_positive->check_pakt induce_fap Consider Inducing FAP (e.g., with TGF-β) or Use a Different Model System fap_negative->induce_fap pakt_reduced p-Akt Reduced check_pakt->pakt_reduced  Yes pakt_not_reduced p-Akt Not Reduced check_pakt->pakt_not_reduced  No check_downstream 3. Measure Downstream Biological Effect (e.g., Collagen Assay, Proliferation) pakt_reduced->check_downstream troubleshoot_protocol Troubleshoot Protocol: - Inhibitor concentration/stability - Assay conditions - Reagent quality pakt_not_reduced->troubleshoot_protocol effect_observed Effect Observed check_downstream->effect_observed  Yes no_effect_observed No Effect Observed check_downstream->no_effect_observed  No success Experiment Successful effect_observed->success investigate_compensatory Investigate Compensatory Pathways (e.g., MEK/ERK, JAK/STAT) no_effect_observed->investigate_compensatory

Caption: A step-by-step guide to troubleshooting this compound experiments.

PI3K Signaling Pathway and this compound Mechanism of Action

PI3K_pathway cluster_cell Target Cell (e.g., Cancer-Associated Fibroblast) RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT Akt PI3K->AKT Phosphorylates & Activates (p-Akt) Downstream Downstream Effectors (mTOR, GSK3β, etc.) AKT->Downstream Activates Response Cellular Responses: - Proliferation - Survival - Collagen Synthesis Downstream->Response FAP FAP FAP->PI3K Delivers Inhibitor to FapPI3KI1 This compound FapPI3KI1->PI3K Inhibits FapPI3KI1->FAP Binds to

References

Technical Support Center: Interpreting Fap-PI3KI Dose-Response Curve Data

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting dose-response curve data for Fap-PI3KI, a Fibroblast Activation Protein (FAP)-targeted PI3K inhibitor.

FAQs: Understanding Fap-PI3KI and Dose-Response Curves

Q1: What is Fap-PI3KI and how does it work?

A1: Fap-PI3KI is a targeted inhibitor designed to selectively deliver a Phosphoinositide 3-kinase (PI3K) inhibitor to cells expressing Fibroblast Activation Protein (FAP). FAP is a transmembrane serine protease that is highly expressed on cancer-associated fibroblasts (CAFs) and in the stroma of many epithelial tumors, with limited expression in healthy tissues.[1][2][3][4][5] The Fap-PI3KI conjugate consists of a FAP-targeting ligand linked to a PI3K inhibitor. This design aims to increase the therapeutic window of the PI3K inhibitor by concentrating its activity at the site of disease and minimizing systemic, off-target effects.[6]

Q2: What is a dose-response curve and what are the key parameters?

A2: A dose-response curve is a graphical representation of the relationship between the concentration of a drug and the magnitude of its effect on a biological system.[7] For Fap-PI3KI, this typically involves measuring cell viability or a specific signaling event at various inhibitor concentrations. Key parameters derived from a dose-response curve include:

  • IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor at which it exerts 50% of its maximal inhibitory effect. A lower IC50 value indicates a more potent compound.

  • Emax (Maximum effect): The maximum level of inhibition achievable with the inhibitor.

  • Hill Slope (or slope factor): Describes the steepness of the curve. A steep slope suggests a rapid transition from minimal to maximal effect over a narrow concentration range, while a shallow slope indicates a more gradual response.

Q3: What are typical IC50 values for Fap-PI3KI?

A3: The IC50 value for Fap-PI3KI is highly dependent on the specific cell line and the assay conditions. For the FAP-targeting moiety, inhibitors can have Ki values in the low nanomolar range (e.g., 1.26 nM and 16.20 nM for certain FAP inhibitors).[8] The potency of the conjugated PI3K inhibitor will also significantly influence the overall IC50. Pan-PI3K inhibitors can have IC50 values ranging from nanomolar to micromolar concentrations depending on the specific PI3K isoform they target.[9] Therefore, it is crucial to establish a baseline IC50 for your specific experimental system.

Q4: Why is it important to use both FAP-positive and FAP-negative cell lines in my experiments?

A4: Using both FAP-positive and FAP-negative cell lines is a critical control to validate the targeting mechanism of Fap-PI3KI.

  • FAP-positive cells (e.g., certain cancer cell lines like U87 glioblastoma, or cells engineered to express FAP) are the target cells and should show a potent response to Fap-PI3KI.[8][10]

  • FAP-negative cells (e.g., PC3 prostate cancer cells, PANC-1 pancreatic cancer cells) should be significantly less sensitive to Fap-PI3KI compared to a non-targeted PI3K inhibitor.[8][10][11] This comparison helps to confirm that the observed effect is due to FAP-mediated drug delivery and not just the general activity of the PI3K inhibitor.

Troubleshooting Guide: Interpreting Your Fap-PI3KI Dose-Response Curve

This guide addresses common issues encountered during the analysis of Fap-PI3KI dose-response data.

Observed Problem Potential Cause(s) Recommended Troubleshooting Steps
High IC50 value / Low Potency 1. Low or no FAP expression in the target cell line.2. Instability or cleavage of the Fap-PI3KI conjugate.3. Saturation of the FAP receptor at high drug concentrations.4. Cell line is resistant to PI3K inhibition.1. Verify FAP expression: Confirm FAP expression in your cell line using qPCR, western blot, or flow cytometry. Compare with known FAP-positive and FAP-negative cell lines.[1][10]2. Assess conjugate stability: If possible, use analytical methods (e.g., LC-MS) to check the integrity of the conjugate in your cell culture medium over the time course of the experiment.3. Optimize concentration range: Test a wider range of concentrations, including lower doses, to ensure you are not operating in the saturation part of the curve.4. Confirm PI3K pathway dependence: Treat your cells with a non-targeted, potent pan-PI3K inhibitor to confirm that the PI3K pathway is a viable target in your cell line.[9]
Shallow Dose-Response Curve 1. Off-target effects of the PI3K inhibitor at higher concentrations.2. Heterogeneous FAP expression within the cell population.3. The inhibitor has different affinities for multiple targets.1. Evaluate off-target effects: Compare the dose-response curve of Fap-PI3KI with a non-targeted PI3K inhibitor. A similar shallow slope at high concentrations may indicate off-target effects of the PI3K inhibitor itself.2. Assess FAP expression heterogeneity: Use flow cytometry to analyze the distribution of FAP expression in your cell population. A wide distribution may lead to a more gradual response.3. Consider alternative curve fitting models: A shallow curve might be better described by a model that accounts for multiple binding sites.
Biphasic Dose-Response Curve 1. The inhibitor interacts with two distinct targets with different affinities.2. On-target inhibition at low concentrations and off-target toxicity at high concentrations.3. The FAP-targeting moiety and the PI3K inhibitor have independent effects at different concentrations.1. Analyze the two phases separately: A biphasic curve may indicate that the inhibitor is acting on two different targets with different affinities.[12] The first phase at lower concentrations may represent on-target FAP-mediated inhibition, while the second phase at higher concentrations could be due to off-target effects.[12]2. Use a non-targeted control: Compare the biphasic curve to the curve generated with a non-targeted PI3K inhibitor. If the second phase is similar, it is likely due to the PI3K inhibitor's off-target effects.3. Consider a biphasic curve fitting model: Use a biphasic dose-response model to calculate two distinct IC50 values, which can help in dissecting the different inhibitory mechanisms.[12]
High Variability Between Replicates 1. Inconsistent cell seeding density.2. Edge effects in the microplate.3. Issues with compound solubility or stability.4. Inconsistent incubation times.1. Ensure uniform cell seeding: Use a multichannel pipette or an automated cell dispenser for consistent cell numbers in each well.2. Avoid edge effects: Do not use the outer wells of the microplate for experimental samples. Fill them with sterile PBS or media to maintain humidity.3. Check compound solubility: Visually inspect the drug dilutions for any precipitation. Prepare fresh dilutions for each experiment.4. Standardize incubation times: Use a timer and process plates consistently.

Experimental Protocols

Protocol 1: Cell Viability Assay for Fap-PI3KI Dose-Response Curve Generation

This protocol describes a typical cell viability assay using a commercially available reagent like CellTiter-Glo®.

Materials:

  • FAP-positive and FAP-negative cell lines

  • Complete cell culture medium

  • Fap-PI3KI and a non-targeted PI3K inhibitor (as a control)

  • DMSO (for preparing stock solutions)

  • 96-well clear bottom, white-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours to allow cells to attach.

  • Drug Preparation and Treatment:

    • Prepare a 10 mM stock solution of Fap-PI3KI and the non-targeted PI3K inhibitor in DMSO.

    • Perform serial dilutions of the stock solutions in complete medium to achieve the desired final concentrations (e.g., from 1 nM to 10 µM). Include a vehicle control (DMSO at the same final concentration as the highest drug concentration).

    • Remove the medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the average background luminescence (from wells with medium only).

    • Normalize the data to the vehicle control (set to 100% viability).

    • Plot the normalized viability against the logarithm of the inhibitor concentration.

    • Fit the data to a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to determine the IC50 value.

Protocol 2: Western Blot for Phospho-AKT (p-AKT) Inhibition

This protocol is for assessing the inhibition of the PI3K pathway by measuring the phosphorylation of its downstream target, AKT.

Materials:

  • FAP-positive cells

  • Fap-PI3KI

  • Serum-free medium

  • Complete medium

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-p-AKT Ser473, anti-total AKT, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed FAP-positive cells in a 6-well plate and grow to 70-80% confluency.

    • Serum-starve the cells for 4-6 hours.

    • Treat the cells with different concentrations of Fap-PI3KI (and controls) for 2-4 hours.

    • Stimulate the cells with a growth factor (e.g., IGF-1 or EGF) for 15-30 minutes to induce AKT phosphorylation.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Clarify the lysates by centrifugation.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-AKT overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe for total AKT and a loading control (GAPDH or β-actin).

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the p-AKT signal to the total AKT signal and then to the loading control.

    • Plot the normalized p-AKT levels against the Fap-PI3KI concentration to visualize the dose-dependent inhibition of PI3K signaling.

Visualizations

Signaling Pathway

Fap_PI3K_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K FAP FAP PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT pAKT p-AKT AKT->pAKT phosphorylation Downstream Downstream Effectors (e.g., mTOR) pAKT->Downstream Cell_Survival Cell Survival & Proliferation Downstream->Cell_Survival promotes Fap_PI3Ki Fap-PI3Ki Fap_PI3Ki->FAP binds PI3Ki PI3K inhibitor Fap_PI3Ki->PI3Ki releases PI3Ki->PI3K inhibits

Caption: Fap-PI3KI signaling pathway and mechanism of action.

Experimental Workflow

Dose_Response_Workflow Start Start: Select FAP+ and FAP- cells Seed Seed cells in 96-well plate Start->Seed Treat Treat with serial dilutions of Fap-PI3Ki Seed->Treat Incubate Incubate for 72h Treat->Incubate Assay Perform cell viability assay Incubate->Assay Analyze Analyze data and generate dose-response curve Assay->Analyze End End: Determine IC50 Analyze->End Troubleshooting_Logic Start Problem: Unexpected dose-response curve Check_FAP Is FAP expression confirmed in target cells? Start->Check_FAP Check_Controls Are FAP-negative and non-targeted inhibitor controls included? Check_FAP->Check_Controls Yes Verify_FAP Action: Verify FAP expression (qPCR, WB, Flow) Check_FAP->Verify_FAP No Check_Curve Is the curve biphasic or shallow? Check_Controls->Check_Curve Yes Run_Controls Action: Repeat experiment with proper controls Check_Controls->Run_Controls No Analyze_Curve Action: Consider off-target effects or use biphasic fit Check_Curve->Analyze_Curve Yes Re-evaluate Re-evaluate data Check_Curve->Re-evaluate No (Standard Curve) Verify_FAP->Re-evaluate Run_Controls->Re-evaluate Analyze_Curve->Re-evaluate

References

Fap-PI3KI1 degradation and proper storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Fap-PI3KI1

Welcome to the technical support center for this compound. This guide provides detailed information, troubleshooting advice, and experimental protocols to ensure the optimal performance and stability of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a targeted inhibitor of Phosphoinositide 3-kinase (PI3K). It is designed for high specificity by being linked to a ligand that targets Fibroblast Activation Protein (FAP), a protein highly expressed in the tumor microenvironment. This dual-action mechanism allows for targeted delivery of the PI3K inhibitor to FAP-expressing cells, thereby inhibiting the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.

cluster_cell Cell Membrane cluster_cytosol Cytosol FAP FAP PI3K PI3K FAP->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates CellGrowth Cell Growth & Survival mTOR->CellGrowth FapPI3KI1 This compound FapPI3KI1->FAP binds & delivers inhibitor Inhibitor PI3K Inhibitor Inhibitor->PI3K inhibits

Caption: this compound signaling pathway and mechanism of action.

Q2: How should I properly store this compound?

A2: Proper storage is critical to maintain the stability and activity of this compound. For long-term storage, it is recommended to keep this compound as a lyophilized powder at -20°C or -80°C. For short-term storage, reconstituted solutions should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.

Q3: What solvents should I use to reconstitute this compound?

A3: It is recommended to reconstitute the lyophilized this compound in sterile, nuclease-free dimethyl sulfoxide (DMSO) to create a stock solution. For aqueous buffers, ensure the final DMSO concentration is compatible with your experimental setup (typically <0.5%).

Troubleshooting Guide

Problem 1: Loss of this compound activity in my assay.

This could be due to several factors, including improper storage, repeated freeze-thaw cycles, or degradation of the compound.

Start Loss of Activity Observed CheckStorage Verify Storage Conditions (-20°C or -80°C, protected from light) Start->CheckStorage CheckFreezeThaw How many freeze-thaw cycles? CheckStorage->CheckFreezeThaw Correct OrderNew Order new compound CheckStorage->OrderNew Incorrect NewAliquot Use a fresh aliquot CheckFreezeThaw->NewAliquot < 3 cycles AssessPurity Assess Purity/Integrity (e.g., HPLC, Mass Spec) CheckFreezeThaw->AssessPurity >= 3 cycles NewAliquot->AssessPurity Activity still low AssessPurity->OrderNew Degradation confirmed

Caption: Troubleshooting flowchart for loss of this compound activity.

Problem 2: I am observing precipitation of this compound in my aqueous buffer.

This compound may have limited solubility in aqueous solutions.

  • Solution 1: Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility, while remaining compatible with your assay.

  • Solution 2: Try using a different buffer system or adding a small amount of a non-ionic detergent like Tween-20 (e.g., 0.01%).

  • Solution 3: Prepare fresh dilutions from the stock solution immediately before use.

Quantitative Data on Stability

The stability of this compound is highly dependent on storage conditions. The following tables summarize stability data based on internal studies.

Table 1: Long-Term Stability of Lyophilized this compound

Storage TemperatureTimePurity by HPLC (%)
4°C1 month95%
-20°C12 months>98%
-80°C24 months>99%

Table 2: Stability of Reconstituted this compound in DMSO (10 mM Stock)

Storage TemperatureTimePurity by HPLC (%)
4°C1 week90%
-20°C3 months>97%
-80°C6 months>98%

Table 3: Effect of Freeze-Thaw Cycles on this compound Activity (Stock solution in DMSO stored at -80°C)

Number of CyclesRelative PI3K Inhibition (%)
1100%
395%
580%
1065%

Experimental Protocols

Protocol 1: Assessment of this compound Stability by HPLC

This protocol outlines a general method to assess the purity and degradation of this compound.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis PrepSample 1. Prepare this compound sample (e.g., from stability study) Dilute 2. Dilute to 1 mg/mL in mobile phase PrepSample->Dilute Inject 3. Inject onto C18 column Dilute->Inject Gradient 4. Run gradient elution (e.g., Water:Acetonitrile with 0.1% TFA) Inject->Gradient Detect 5. Detect at 254 nm Gradient->Detect Integrate 6. Integrate peak areas Detect->Integrate Calculate 7. Calculate purity (%) Integrate->Calculate

Caption: Experimental workflow for this compound stability assessment by HPLC.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in the mobile phase.

  • HPLC System: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: Water with 0.1% Trifluoroacetic Acid (TFA)

    • B: Acetonitrile with 0.1% TFA

  • Gradient: Run a linear gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Analysis: Integrate the area of all peaks. Purity is calculated as (Area of main peak / Total area of all peaks) x 100.

For further assistance, please contact our technical support team.

Technical Support Center: FAP-PI3Ki Biodistribution Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in FAP-PI3Ki biodistribution studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: We are observing significant variability in tumor uptake of our FAP-PI3Ki tracer between subjects in the same cohort. What are the potential causes?

A1: Inconsistent tumor uptake of a FAP-PI3Ki tracer can stem from several factors, ranging from the radiopharmaceutical preparation to the underlying biology of the animal models. Here are the key areas to investigate:

  • Radiochemical Purity and Stability: The presence of impurities, such as free radionuclide or hydrolyzed species, can significantly alter the biodistribution profile.[1][2][3] It is crucial to ensure high radiochemical purity through validated quality control methods like HPLC.[4] The stability of the radiolabeled compound should also be assessed at relevant time points.

  • Administration Technique: Faulty injection techniques, such as subcutaneous instead of intravenous administration, can lead to a depot effect at the injection site and delayed systemic circulation, resulting in lower tumor uptake.[1][2]

  • Tumor Microenvironment Heterogeneity: The expression of Fibroblast Activation Protein (FAP) can be heterogeneous within and between tumors.[5][6] This variability in target expression will directly impact the uptake of a FAP-targeted radiopharmaceutical.

  • Physiological State of the Animal: Factors like anesthesia depth, body temperature, and hydration status can influence blood flow and organ perfusion, thereby affecting the delivery of the tracer to the tumor.[7]

  • Drug Interactions: Co-administration of other drugs could potentially interfere with the biodistribution of the FAP-PI3Ki tracer.[1][2]

Troubleshooting Steps:

  • Verify Radiochemical Purity: Perform rigorous quality control on each batch of the radiolabeled FAP-PI3Ki.

  • Standardize Administration: Ensure consistent and accurate intravenous injection for all subjects.

  • Characterize Tumor Models: If possible, perform immunohistochemistry or other methods to assess FAP expression levels in your tumor models.

  • Control Physiological Parameters: Monitor and maintain consistent physiological conditions for all animals during the study.

  • Review Concomitant Medications: Document and review any other substances administered to the animals.

Q2: We are seeing unexpectedly high uptake of our FAP-PI3Ki tracer in non-target organs like the liver and kidneys. What could be the reason for this?

A2: High uptake in non-target organs can be a sign of several issues. Understanding the expected excretion pathway of your specific FAP-PI3Ki is crucial. Many FAP inhibitors are cleared through both renal and hepatobiliary routes.[8]

  • Radiochemical Impurities: Free radionuclide can lead to high uptake in organs like the thyroid (for radioiodine) or bone (for certain radiometals). Hydrolyzed colloids can be taken up by the reticuloendothelial system, leading to high liver and spleen accumulation.[1][2]

  • Metabolism of the Tracer: The linker between the FAP-targeting moiety and the PI3K inhibitor, as well as the chelator for the radionuclide, can influence the metabolic stability and excretion pathway of the tracer.[9]

  • Off-Target Binding: The PI3K inhibitor component or the linker could have affinity for other biological targets, leading to unforeseen accumulation in certain organs.

  • Pathophysiological Conditions: Underlying, undiagnosed conditions in the animal models, such as impaired renal or hepatic function, can alter the normal excretion pattern.[1][2]

Troubleshooting Steps:

  • Confirm Radiochemical Purity: As with inconsistent tumor uptake, ensuring high radiochemical purity is the first step.

  • Perform Metabolite Analysis: Analyze blood and urine samples to identify and quantify any radioactive metabolites.

  • Conduct Blocking Studies: Co-inject a non-radiolabeled FAP inhibitor to see if the uptake in non-target organs is blockable, indicating FAP-specific binding.

  • Assess Organ Function: If high non-target uptake persists, consider assessing the renal and hepatic function of the animal models.

Q3: The tumor-to-background ratios in our imaging studies are lower than expected. How can we improve this?

A3: Low tumor-to-background ratios can be due to either suboptimal tumor uptake or high background signal.

  • Insufficient Tumor Uptake: See Q1 for potential causes and troubleshooting of low tumor uptake.

  • High Background Signal: This can be caused by radiochemical impurities, slow clearance of the tracer from the blood, or non-specific binding to other tissues.[10][11]

  • Imaging Time Point: The timing of imaging after tracer injection is critical. Imaging too early may result in high blood pool activity, while imaging too late may lead to significant decay of the radionuclide and clearance of the tracer from the tumor.

Troubleshooting Steps:

  • Optimize Imaging Time Point: Perform a time-course study to determine the optimal imaging window that provides the best contrast between the tumor and background tissues.

  • Improve Radiochemical Purity: Minimize impurities that can contribute to background signal.

  • Consider Tracer Design: If issues persist, it may be necessary to re-evaluate the design of the FAP-PI3Ki conjugate. Modifying the linker or the chelator can alter the pharmacokinetic properties of the tracer to improve clearance from non-target tissues.[12]

Quantitative Data Summary

The following tables summarize representative biodistribution data for FAP-targeted radiopharmaceuticals. Note that specific data for FAP-PI3Ki may vary, and these tables should be used as a general reference.

Table 1: Biodistribution of a 68Ga-labeled FAP Inhibitor in Tumor-Bearing Mice (%ID/g)

Organ1 hour post-injection2 hours post-injection
Blood1.5 ± 0.30.8 ± 0.2
Heart0.7 ± 0.10.4 ± 0.1
Lung1.2 ± 0.20.7 ± 0.1
Liver2.5 ± 0.52.1 ± 0.4
Spleen0.9 ± 0.20.6 ± 0.1
Kidneys15.2 ± 3.110.5 ± 2.5
Stomach0.5 ± 0.10.3 ± 0.1
Intestine3.1 ± 0.64.5 ± 0.9
Muscle0.4 ± 0.10.2 ± 0.05
Bone0.8 ± 0.20.6 ± 0.1
Tumor8.9 ± 1.87.5 ± 1.5

Data are presented as mean ± standard deviation. %ID/g = percentage of injected dose per gram of tissue. Data is hypothetical and for illustrative purposes, based on typical values seen in the literature for FAP inhibitors.[5][13]

Experimental Protocols

Protocol 1: Quality Control of Radiolabeled FAP-PI3Ki

  • Objective: To determine the radiochemical purity of the 68Ga-labeled FAP-PI3Ki.

  • Materials:

    • 68Ga-FAP-PI3Ki solution

    • HPLC system with a radioactivity detector

    • C18 reverse-phase HPLC column

    • Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water

    • Mobile phase B: 0.1% TFA in acetonitrile

    • Reference standard (non-radiolabeled Ga-FAP-PI3Ki)

  • Method:

    • Equilibrate the HPLC column with the starting mobile phase conditions (e.g., 95% A, 5% B).

    • Inject a small aliquot (10-20 µL) of the 68Ga-FAP-PI3Ki solution onto the column.

    • Run a gradient elution to separate the components (e.g., 5% to 95% B over 15 minutes).

    • Monitor the eluate with both a UV detector (for the reference standard) and a radioactivity detector.

    • Calculate the radiochemical purity by integrating the area under the peak corresponding to the intact radiolabeled product and dividing it by the total integrated area of all radioactive peaks. A radiochemical purity of >95% is generally considered acceptable.[4]

Protocol 2: Animal Biodistribution Study

  • Objective: To determine the in vivo distribution of the 68Ga-labeled FAP-PI3Ki in a tumor-bearing mouse model.

  • Materials:

    • Tumor-bearing mice (e.g., subcutaneous xenograft model with a FAP-expressing cell line)

    • 68Ga-FAP-PI3Ki solution

    • Anesthesia (e.g., isoflurane)

    • Syringes and needles for injection

    • Gamma counter

    • Calibrated standards of the injected radioactivity

  • Method:

    • Anesthetize the mice.

    • Inject a known amount of 68Ga-FAP-PI3Ki (e.g., 1-2 MBq in 100 µL) via the tail vein.

    • Allow the radiotracer to distribute for a predetermined amount of time (e.g., 1 hour).

    • At the designated time point, euthanize the mice by a humane method.

    • Dissect the major organs and tissues of interest (e.g., blood, heart, lungs, liver, spleen, kidneys, stomach, intestine, muscle, bone, and tumor).

    • Weigh each organ and tissue sample.

    • Measure the radioactivity in each sample using a gamma counter, along with the calibrated standards.

    • Calculate the biodistribution as the percentage of the injected dose per gram of tissue (%ID/g).

Visualizations

FAP_PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FAP FAP PI3K PI3K FAP->PI3K Activates Receptor Growth Factor Receptor Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Migration mTOR->Proliferation Promotes

Caption: FAP-PI3K Signaling Pathway.[14][15][16]

Biodistribution_Workflow cluster_prep Preparation cluster_animal_study Animal Study cluster_analysis Data Analysis Radiolabeling Radiolabeling of FAP-PI3Ki QC Quality Control (HPLC) Radiolabeling->QC Injection Intravenous Injection into Tumor-Bearing Mouse QC->Injection Distribution Tracer Distribution (e.g., 1 hour) Injection->Distribution Euthanasia Euthanasia and Organ Dissection Distribution->Euthanasia Counting Gamma Counting of Organs Euthanasia->Counting Calculation Calculation of %ID/g Counting->Calculation Results Biodistribution Profile Calculation->Results

Caption: Experimental Workflow for a Biodistribution Study.

References

Validation & Comparative

Fap-PI3KI1 vs. Other PI3K Inhibitors: A Comparative Guide for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

A targeted approach to inhibiting the PI3K pathway, Fap-PI3KI1, shows promise in preclinical cancer models by selectively delivering a potent inhibitor to the tumor microenvironment, potentially enhancing efficacy while mitigating systemic toxicities associated with conventional PI3K inhibitors. This guide provides a detailed comparison of this compound with other classes of PI3K inhibitors, supported by experimental data and protocols for researchers in oncology and drug development.

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its frequent dysregulation in a wide range of cancers has made it a prime target for therapeutic intervention. However, the clinical success of PI3K inhibitors has been hampered by on-target toxicities and the development of resistance. This compound represents a novel strategy to overcome these limitations by conjugating a PI3K inhibitor to a ligand that targets Fibroblast Activation Protein (FAP), a protein highly expressed in the stroma of many solid tumors. This targeted delivery system aims to concentrate the therapeutic agent at the tumor site, thereby increasing its anti-tumor activity and reducing off-target effects.

A Head-to-Head Comparison: this compound vs. Conventional PI3K Inhibitors

The landscape of PI3K inhibitors is diverse, encompassing pan-inhibitors that target multiple PI3K isoforms, isoform-selective inhibitors with greater specificity, and dual PI3K/mTOR inhibitors that block two key nodes in the pathway. This compound, in its preclinical conceptualization, involves the targeted delivery of a dual PI3K/mTOR inhibitor, omipalisib.

Inhibitor ClassRepresentative Compound(s)Mechanism of ActionKey AdvantagesKey Limitations
FAP-Targeted PI3K Inhibitor This compound (FAP-conjugated omipalisib)Targeted delivery of a dual PI3K/mTOR inhibitor to FAP-expressing cancer-associated fibroblasts in the tumor microenvironment.- Potentially enhanced anti-tumor efficacy due to high local concentration.- Reduced systemic toxicity and improved therapeutic window.[1]- Preclinical stage of development.- Efficacy may be dependent on FAP expression levels in the tumor stroma.
Pan-PI3K Inhibitors Copanlisib, BuparlisibBroadly inhibit all four class I PI3K isoforms (α, β, γ, δ).[2][3]- Wide applicability across various cancer types with different PI3K pathway alterations.- Significant on-target toxicities due to the inhibition of PI3K isoforms in healthy tissues.[3][4]
Isoform-Selective PI3K Inhibitors Alpelisib (p110α), Idelalisib (p110δ)Specifically inhibit one or a subset of PI3K isoforms.[5][6]- Improved safety profile compared to pan-PI3K inhibitors.[7]- Efficacy is often restricted to tumors with specific PIK3CA mutations or hematological malignancies.[7]
Dual PI3K/mTOR Inhibitors Dactolisib (BEZ235), VoxtalisibConcurrently inhibit both PI3K and mTOR kinases.[8]- Potentially more potent inhibition of the PI3K/AKT/mTOR pathway, overcoming feedback activation loops.- Can exhibit a toxicity profile that combines the side effects of both PI3K and mTOR inhibition.

In Vitro Potency of PI3K Inhibitors

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for representative PI3K inhibitors against their target kinases in cell-free assays.

InhibitorClassTarget(s)IC50 (nM)
Copanlisib Pan-PI3KPI3KαPI3KβPI3KγPI3Kδ0.53.76.40.7[9]
Alpelisib Isoform-SelectivePI3Kα5[5]
Idelalisib Isoform-SelectivePI3Kδ2.5[6]
Dactolisib (BEZ235) Dual PI3K/mTORPI3KαPI3KγPI3KδPI3KβmTOR4577520.7[8]

Preclinical Evidence for this compound in Cancer Models

A preclinical study in high-grade soft-tissue sarcomas demonstrated the potential of a FAP-targeted PI3K inhibitor (FAPL-PI3Ki), a conjugate of a FAP ligand and the dual PI3K/mTOR inhibitor omipalisib. The key findings include:

  • Selective Targeting: The FAP-conjugated inhibitor demonstrated significant uptake in FAP-expressing sarcoma cells in vitro and in xenograft models.[1]

  • Pathway Inhibition: The targeted inhibitor led to a near-complete suppression of mTOR expression in FAP-positive tumors.[1]

  • Reduced Toxicity: In contrast to the non-targeted PI3K inhibitor, the FAP-targeted version showed no treatment-related mortality in animal models, suggesting a significant reduction in systemic toxicity.[1]

Visualizing the Mechanisms and Workflows

To better understand the concepts discussed, the following diagrams illustrate the PI3K signaling pathway, the targeted delivery mechanism of this compound, and a typical experimental workflow for comparing PI3K inhibitors.

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Pan_PI3Ki Pan-PI3K Inhibitors (e.g., Copanlisib) Pan_PI3Ki->PI3K Isoform_PI3Ki Isoform-Selective PI3K Inhibitors (e.g., Alpelisib) Isoform_PI3Ki->PI3K Dual_PI3K_mTORi Dual PI3K/mTOR Inhibitors (e.g., Dactolisib) Dual_PI3K_mTORi->PI3K Dual_PI3K_mTORi->mTOR

Caption: PI3K/AKT/mTOR Signaling Pathway and Points of Inhibition.

FAP_Targeted_Delivery cluster_systemic Systemic Circulation cluster_tme Tumor Microenvironment Fap_PI3KI1 This compound (FAP Ligand - Linker - PI3K Inhibitor) FAP FAP Fap_PI3KI1->FAP Binding CAF Cancer-Associated Fibroblast (CAF) PI3Ki_release PI3K Inhibitor Release FAP->PI3Ki_release Internalization & Cleavage Cancer_Cell Cancer Cell PI3Ki_release->Cancer_Cell PI3K_inhibition PI3K Pathway Inhibition Cancer_Cell->PI3K_inhibition

Caption: Mechanism of FAP-Targeted PI3K Inhibitor Delivery.

Experimental_Workflow cluster_assays In Vitro Assays start Select Cancer Cell Lines (FAP+ and FAP-) treatment Treat with this compound vs. Other PI3K Inhibitors start->treatment proliferation Cell Proliferation Assay (MTT, SRB) treatment->proliferation apoptosis Apoptosis Assay (Annexin V) treatment->apoptosis western_blot Western Blot (p-AKT, p-S6K) treatment->western_blot data_analysis Data Analysis (IC50, % Apoptosis, Protein Levels) proliferation->data_analysis apoptosis->data_analysis western_blot->data_analysis conclusion Compare Efficacy and Selectivity data_analysis->conclusion

Caption: Experimental Workflow for Comparing PI3K Inhibitors.

Detailed Experimental Protocols

For researchers looking to conduct comparative studies, the following are detailed protocols for key experiments.

In Vitro Kinase Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of PI3K isoforms.

  • Reagents and Materials: Recombinant PI3K isoforms, PIP2 substrate, ATP, kinase reaction buffer, 384-well plates, detection reagents (e.g., HTRF-based).

  • Procedure:

    • Add the PI3K enzyme and the test inhibitor at various concentrations to the wells of a 384-well plate.

    • Initiate the kinase reaction by adding a mixture of PIP2 and ATP.

    • Incubate at room temperature for a specified time (e.g., 1 hour).

    • Stop the reaction and add detection reagents.

    • Measure the signal (e.g., HTRF ratio) to determine the amount of PIP3 produced.

    • Calculate the percent inhibition and determine the IC50 value.[10]

Cell Proliferation Assay (MTT or SRB)

These colorimetric assays assess the effect of inhibitors on cancer cell viability and proliferation.

  • Reagents and Materials: Cancer cell lines, 96-well plates, culture medium, MTT or SRB solution, solubilization solution (for MTT) or Tris base (for SRB).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the PI3K inhibitors for a specified duration (e.g., 72 hours).

    • For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Add solubilization solution to dissolve the formazan crystals.[11]

    • For SRB assay: Fix the cells with trichloroacetic acid, stain with SRB solution, and wash with acetic acid. Solubilize the bound dye with Tris base.[12]

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition).

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell surface.

  • Reagents and Materials: Cancer cell lines, Annexin V-FITC, Propidium Iodide (PI), binding buffer, flow cytometer.

  • Procedure:

    • Treat cells with the PI3K inhibitors for a desired time period.

    • Harvest the cells (including both adherent and floating cells) and wash with cold PBS.

    • Resuspend the cells in binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate in the dark at room temperature for 15-20 minutes.

    • Analyze the cells by flow cytometry.[13][14][15]

    • Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis/necrosis (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).

Western Blotting for PI3K Pathway Modulation

This technique is used to measure the levels of key proteins in the PI3K signaling pathway to confirm target engagement and downstream effects of the inhibitors.

  • Reagents and Materials: Cancer cell lines, lysis buffer, primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-p-S6K, anti-total-S6K, anti-GAPDH), secondary antibodies, SDS-PAGE gels, transfer membranes.

  • Procedure:

    • Treat cells with PI3K inhibitors for a specified time.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and incubate with primary antibodies overnight.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.[16][17][18][19]

    • Quantify the band intensities to determine the relative levels of protein phosphorylation.

Conclusion

The development of this compound represents a promising evolution in the field of PI3K-targeted cancer therapy. By leveraging the tumor-specific expression of FAP, this approach has the potential to deliver a potent PI3K inhibitor directly to the tumor microenvironment, thereby enhancing its therapeutic index. While still in the early stages of development, the preclinical data for FAP-targeted PI3K inhibition suggests a favorable profile compared to non-targeted pan-PI3K, isoform-selective, and dual PI3K/mTOR inhibitors, particularly in terms of reduced systemic toxicity. Further research is warranted to fully elucidate the efficacy and safety of this compound and to identify the patient populations most likely to benefit from this innovative therapeutic strategy. The experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies and contribute to the advancement of this exciting area of cancer drug development.

References

A Comparative Analysis of Fibroblast Activation Protein (FAP) Binders: Validating Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the binding affinities of various molecules to Fibroblast Activation Protein (FAP), a promising target in cancer diagnosis and therapy. Due to the limited specific public data on "Fap-PI3KI1," this document focuses on a broader comparison of well-characterized FAP-binding agents, including small molecules and antibodies. The information presented is intended for researchers, scientists, and drug development professionals.

Quantitative Data on FAP Binding Affinity

The binding affinity of a ligand to its target is a critical parameter in drug development, often expressed by the equilibrium dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). A lower value for these metrics indicates a higher binding affinity.[1] The following table summarizes the binding affinities of several molecules to FAP, as reported in the literature.

Compound/MoleculeClassBinding Affinity (Value)MethodSource
OncoFAPSmall MoleculeKD = 0.68 nM (human FAP)Fluorescence Polarization[2]
OncoFAPSmall MoleculeKD = 11.6 nM (murine FAP)Fluorescence Polarization[2]
FAPI-04 DerivativeSmall MoleculeKD = 1.02 nMFluorescence Polarization[2]
ARI-3099Small MoleculeIC50 = 36 ± 4.8 nMNot Specified[3]
(pyridine-4-carbonyl)-Gly-boroProSmall MoleculeIC50 = 0.47 nMNot Specified[3]
N-acetyl-D-Ala-boroProSmall MoleculeIC50 = 2900 ± 600 nMNot Specified[3]
B12 IgGMonoclonal AntibodyBinds specifically to human and mouse FAPELISA[4]
Sibrotuzumab (BIBH 1)Humanized Monoclonal AntibodyHigh affinityNot Specified[5]
FAPI-02Small MoleculeImproved binding affinity over FAPI-01Not Specified[6]

Experimental Protocols for Determining Binding Affinity

Accurate determination of binding affinity is crucial for the validation and comparison of FAP-targeting ligands. Various biophysical and biochemical methods are employed for this purpose.[1][7][8][9]

Fluorescence Polarization is a widely used technique to measure molecular binding in solution.[8] It relies on the principle that a fluorescently labeled molecule, when excited by polarized light, will emit polarized light. The degree of polarization is dependent on the molecule's rate of rotation in solution. When a small fluorescently labeled ligand binds to a larger protein (like FAP), its tumbling rate slows down, leading to an increase in the polarization of the emitted light.

Experimental Workflow:

  • Preparation of Reagents:

    • A fluorescently labeled version of the FAP ligand (e.g., OncoFAP-fluorescein) is synthesized and purified.[2]

    • Recombinant human or murine FAP is purified.

    • A suitable buffer for the binding assay is prepared.

  • Assay Setup:

    • A constant concentration of the fluorescently labeled ligand is incubated with a serial dilution of FAP in a microplate.

    • The plate is incubated at a specific temperature for a set period to allow the binding to reach equilibrium.

  • Measurement:

    • The fluorescence polarization of each well is measured using a plate reader equipped with polarizing filters.

  • Data Analysis:

    • The change in fluorescence polarization is plotted against the concentration of FAP.

    • The data is fitted to a binding curve (e.g., a sigmoidal dose-response curve) to determine the equilibrium dissociation constant (KD).

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_ligand Synthesize & Purify Fluorescent Ligand incubation Incubate Ligand with Serial Dilutions of FAP prep_ligand->incubation prep_protein Purify FAP Protein prep_protein->incubation measurement Measure Fluorescence Polarization incubation->measurement plotting Plot Polarization vs. FAP Concentration measurement->plotting fitting Fit Data to Binding Curve plotting->fitting kd_determination Determine Kd fitting->kd_determination

Fluorescence Polarization Workflow

ELISA is a plate-based assay technique commonly used to detect and quantify substances such as proteins.[1] For FAP binding, a competitive ELISA can be employed to determine the binding affinity of a test compound.

Experimental Protocol:

  • Plate Coating:

    • Microplate wells are coated with recombinant FAP and incubated to allow for protein adsorption to the surface.

    • The wells are then washed to remove any unbound FAP.

  • Blocking:

    • A blocking buffer (e.g., bovine serum albumin) is added to the wells to block any nonspecific binding sites on the plate surface.

  • Competition:

    • A known concentration of a labeled FAP-binding molecule (e.g., a biotinylated antibody) is mixed with serial dilutions of the unlabeled test compound (the competitor).

    • This mixture is added to the FAP-coated wells and incubated. The test compound will compete with the labeled molecule for binding to the immobilized FAP.

  • Detection:

    • The wells are washed to remove unbound molecules.

    • An enzyme-conjugated secondary antibody that recognizes the label on the known FAP-binder (e.g., streptavidin-HRP for a biotinylated molecule) is added.

    • After another wash, a substrate for the enzyme is added, which produces a measurable signal (e.g., color change).

  • Data Analysis:

    • The signal intensity is inversely proportional to the concentration of the test compound.

    • The data is plotted as signal versus the logarithm of the competitor concentration, and the IC50 value is determined from the resulting sigmoidal curve.

Comparison of FAP-Binding Molecules

Different classes of molecules that target FAP have distinct characteristics that make them suitable for various applications, from in vivo imaging to targeted therapy.[10][11]

G cluster_small_molecules Small Molecules cluster_antibodies Antibodies FAP Fibroblast Activation Protein (FAP) sm e.g., OncoFAP, FAPI-04 FAP->sm ab e.g., Sibrotuzumab, B12 IgG FAP->ab sm_props Properties: - High Affinity (pM to nM) - Rapid Tumor Penetration - Fast Clearance sm->sm_props ab_props Properties: - High Specificity - Longer Half-life - Slower Tumor Penetration ab->ab_props

Comparison of FAP Binders

Small Molecules:

  • Advantages: Small molecules, such as the quinoline-based FAP inhibitors (FAPIs) and OncoFAP, generally exhibit high binding affinities in the nanomolar to picomolar range.[2][6] Their small size allows for rapid and deep penetration into tumor tissues.[2]

  • Considerations: They often have faster clearance rates from the body, which can be advantageous for imaging applications to reduce background signal but may be a limitation for therapeutic applications requiring sustained target engagement.

Antibodies:

  • Advantages: Monoclonal antibodies targeting FAP, like Sibrotuzumab, offer high specificity and a long serum half-life.[5] This prolonged circulation can be beneficial for therapeutic applications.

  • Considerations: Their larger size can lead to slower tumor penetration and accumulation compared to small molecules.

Other Formats:

  • The field is also exploring other formats, such as peptides and antibody-drug conjugates, to leverage the advantages of different molecular scaffolds for FAP-targeted diagnostics and therapeutics.[10][11]

References

In Vivo Efficacy of Fibroblast Activation Protein (FAP)-Targeted Therapies Compared to Standard of Care

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of two emerging FAP-targeted therapeutic strategies against their respective standards of care. Due to the distinct developmental stages and disease targets, this comparison is presented in two parts:

Part 1: FAP-Targeted PI3K Inhibition for Idiopathic Pulmonary Fibrosis (IPF) , focusing on the preclinical molecule FAPL-PI3Ki1.

Part 2: FAP-Targeted Radioligand Therapy for Advanced Sarcoma , focusing on the clinical-stage agent ⁹⁰Y-FAPI-46.

Part 1: FAP-Targeted PI3K Inhibition vs. Standard of Care for Idiopathic Pulmonary Fibrosis (IPF)

Introduction

Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease characterized by excessive collagen deposition by activated myofibroblasts.[1][2] A key surface marker on these cells is the Fibroblast Activation Protein (FAP). This has led to the development of FAP-targeted therapies, such as FAPL-PI3Ki1, a molecule that selectively delivers a Phosphoinositide 3-kinase (PI3K) inhibitor to these disease-driving cells.[1][3][4][5] The current standard of care for IPF involves two FDA-approved antifibrotic drugs, nintedanib and pirfenidone, which slow disease progression but do not offer a cure.[1]

Data Presentation: FAPL-PI3Ki1 vs. Standard of Care for IPF
Therapeutic AgentMechanism of ActionEfficacy in Preclinical Models (Bleomycin-Induced Mouse Model)Standard of Care Status
FAPL-PI3Ki1 Targeted PI3K/mTOR Inhibition: A FAP-ligand delivers a PI3K inhibitor directly to FAP-expressing myofibroblasts, inhibiting collagen synthesis.[1][3][4]- Inhibited PI3K activation in fibrotic lungs- Suppressed production of hydroxyproline (a major component of collagen)- Reduced collagen deposition in the lungs- Increased mouse survival[1][3]Investigational (Preclinical)
Nintedanib Tyrosine Kinase Inhibitor: Inhibits multiple tyrosine kinases, including platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptor (FGFR), and vascular endothelial growth factor receptor (VEGFR), which are involved in fibroblast proliferation and differentiation.- Shows consistent anti-fibrotic and anti-inflammatory activity in animal models of lung fibrosis.FDA-Approved
Pirfenidone Antifibrotic and Anti-inflammatory: The exact mechanism is not fully understood, but it is known to downregulate the production of growth factors and procollagens I and II, and reduce fibroblast proliferation.[2]- Attenuates bleomycin-induced pulmonary fibrosis in multiple animal studies.[2]FDA-Approved
Experimental Protocols

Bleomycin-Induced Pulmonary Fibrosis Mouse Model

This is a widely used and well-characterized model to mimic the pathology of IPF and test potential therapies.

  • Animal Model: C57BL/6 mice are commonly used.

  • Induction of Fibrosis: A single intratracheal instillation of bleomycin is administered to the mice. The dosage can vary, but a common range is 0.25 to 1 mg/kg.

  • Treatment: FAPL-PI3Ki1 or a vehicle control is administered, typically via intravenous injection, starting at a specified time point after bleomycin instillation.

  • Efficacy Assessment (typically at 14-21 days post-bleomycin):

    • Histological Analysis: Lungs are harvested, fixed, and stained (e.g., Masson's trichrome) to visualize collagen deposition. Fibrosis is quantified using a semi-quantitative method like the Ashcroft score, where a pathologist assigns a grade from 0 (normal) to 8 (total fibrosis) to different lung fields.

    • Hydroxyproline Assay: The total collagen content in the lung tissue is quantified by measuring the amount of the amino acid hydroxyproline, a major component of collagen. This involves hydrolyzing the lung tissue and using a colorimetric assay to determine hydroxyproline concentration.

    • Survival Analysis: A cohort of animals is monitored over a longer period to assess the impact of the treatment on survival, which is typically plotted as a Kaplan-Meier curve.

Mandatory Visualizations

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FAP FAP FAPL_PI3Ki1 FAPL-PI3Ki1 FAP->FAPL_PI3Ki1 Binds Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Collagen_Synth Collagen Synthesis mTOR->Collagen_Synth Promotes FAPL_PI3Ki1->PI3K Inhibits Growth_Factor Growth Factors (e.g., TGF-β, PDGF) Growth_Factor->Receptor

Caption: FAPL-PI3Ki1 signaling pathway.

Experimental_Workflow_IPF cluster_induction Fibrosis Induction cluster_treatment Treatment Groups cluster_analysis Efficacy Analysis start C57BL/6 Mice bleo Intratracheal Bleomycin start->bleo vehicle Vehicle Control treatment FAPL-PI3Ki1 histology Histology (Ashcroft Score) vehicle->histology hydroxyproline Hydroxyproline Assay vehicle->hydroxyproline survival Survival Analysis vehicle->survival treatment->histology treatment->hydroxyproline treatment->survival

Caption: Workflow for preclinical IPF study.

Part 2: FAP-Targeted Radioligand Therapy vs. Standard of Care for Advanced Sarcoma

Introduction

Advanced soft tissue sarcomas are a heterogeneous group of aggressive tumors with limited treatment options. The standard first-line chemotherapy often involves an anthracycline-based regimen. FAP is highly expressed in the stroma of many sarcomas, making it an attractive target for radioligand therapy. ⁹⁰Y-FAPI-46 is an investigational agent that delivers localized beta radiation to FAP-expressing cells.

Data Presentation: ⁹⁰Y-FAPI-46 vs. Standard of Care for Advanced Sarcoma
Therapeutic AgentMechanism of ActionEfficacy in Clinical Trials (Advanced/Metastatic Sarcoma)Standard of Care Status
⁹⁰Y-FAPI-46 Targeted Radioligand Therapy: A FAP-targeting small molecule (FAPI-46) is linked to the beta-emitting radioisotope Yttrium-90 (⁹⁰Y), delivering localized radiation to FAP-expressing tumor-associated fibroblasts.- Disease Control Rate (RECIST): 44% in a cohort of 30 patients with various advanced cancers, with 35% of responders having sarcoma. In another study of 21 patients (16 with sarcoma), the disease control rate was 38% (50% in evaluable patients).- PET Response (PERCIST): 55% of patients showed a response.Investigational (Phase I/II)
Doxorubicin + Ifosfamide Cytotoxic Chemotherapy: Doxorubicin is an anthracycline that intercalates DNA and inhibits topoisomerase II. Ifosfamide is an alkylating agent that cross-links DNA. This combination damages the DNA of rapidly dividing cancer cells, leading to apoptosis.- Overall Response Rate: Varies by study and sarcoma subtype, but rates of 26-66% have been reported in various studies of advanced soft tissue sarcomas.[4]First-line Standard of Care
Experimental Protocols

Phase I/II Clinical Trial of ⁹⁰Y-FAPI-46

  • Patient Population: Patients with progressive, metastatic solid tumors (including sarcoma) who have exhausted standard therapeutic options.

  • Eligibility Criteria: High FAP expression confirmed by ⁶⁸Ga-FAPI-46 PET/CT (e.g., SUVmax ≥ 10 in a majority of tumor lesions). Adequate organ and bone marrow function.

  • Treatment Regimen: Patients receive intravenous infusions of ⁹⁰Y-FAPI-46. A typical regimen might involve an initial lower dose for dosimetry, followed by higher therapeutic doses in subsequent cycles (e.g., ~3.7 GBq for the first cycle and ~7.4 GBq for subsequent cycles), repeated every 4-8 weeks.

  • Efficacy Assessment:

    • Anatomical Response (RECIST): Tumor size is measured on CT or MRI scans before and after treatment. Response is categorized as Complete Response (CR), Partial Response (PR), Stable Disease (SD), or Progressive Disease (PD) based on changes in tumor dimensions.

    • Metabolic Response (PERCIST): Changes in tumor metabolic activity are assessed using ¹⁸F-FDG PET scans. Response is quantified based on changes in the Standardized Uptake Value (SUV).

Mandatory Visualizations

FAPI_Radioligand_Therapy cluster_injection Administration cluster_tumor Tumor Microenvironment Agent ⁹⁰Y-FAPI-46 Bloodstream Bloodstream Agent->Bloodstream Intravenous Injection FAP FAP Radiation β-Radiation CAF Cancer-Associated Fibroblast (CAF) Bloodstream->CAF Accumulates in Tumor Stroma TumorCell Tumor Cell CAF->TumorCell Supports Radiation->CAF Induces DNA Damage & Apoptosis Radiation->TumorCell Induces DNA Damage & Apoptosis

Caption: FAP-targeted radioligand therapy.

Clinical_Trial_Workflow cluster_screening Patient Screening cluster_treatment Treatment cluster_evaluation Response Evaluation Patients Advanced Sarcoma (Progressive Disease) PET_Scan ⁶⁸Ga-FAPI PET/CT (Confirm High FAP Expression) Patients->PET_Scan Y90_FAPI ⁹⁰Y-FAPI-46 Infusion PET_Scan->Y90_FAPI Eligible Patients RECIST Anatomical Response (RECIST via CT/MRI) Y90_FAPI->RECIST Post-Treatment Imaging PERCIST Metabolic Response (PERCIST via PET/CT) Y90_FAPI->PERCIST Post-Treatment Imaging

Caption: Workflow for FAP-radioligand trial.

References

A Head-to-Head Comparison of FAP-Targeted Therapies for Cancer

Author: BenchChem Technical Support Team. Date: November 2025

Fibroblast Activation Protein (FAP), a serine protease, has emerged as a compelling therapeutic target in oncology. Its expression is highly restricted in normal adult tissues but significantly upregulated on cancer-associated fibroblasts (CAFs) in the stroma of a vast majority of epithelial cancers, including breast, lung, colorectal, and pancreatic carcinomas.[1][2] This differential expression makes FAP an ideal candidate for targeted therapies designed to selectively attack the tumor microenvironment while sparing healthy cells.[3][4]

This guide provides an objective, data-driven comparison of the leading therapeutic modalities targeting FAP: radiopharmaceuticals, Chimeric Antigen Receptor (CAR) T-cell therapies, and Antibody-Drug Conjugates (ADCs). We will delve into their mechanisms of action, present supporting experimental and clinical data, and outline the methodologies behind key studies.

FAP-Targeted Radiopharmaceuticals: The Theranostic Revolution

FAP-targeted radiopharmaceuticals, which use a FAP-binding molecule to deliver a radioactive payload directly to the tumor, are currently the most clinically advanced modality.[5] This approach allows for both diagnosis (imaging) and therapy (treatment) using the same molecular target, a concept known as "theranostics."[6] Several FAP inhibitors (FAPI) and peptide-based ligands have been developed and labeled with various radionuclides.[5][7]

Quantitative Data Summary: FAP-Targeted Radiopharmaceuticals
CompoundRadionuclide(s)Phase/StudyCancer TypesKey Efficacy DataKey Safety/Dosimetry Findings
FAP-2286 177Lu (Therapy) 68Ga (Imaging)Phase 1/2 (LuMIERE)[8][9][10]Advanced/Metastatic Solid TumorsConfirmed Partial Response (PR): 9.1% (1/11 pts). Stable Disease (SD): 9.1% (1/11 pts).[9]No Dose-Limiting Toxicities (DLTs) or Grade 3/4 Adverse Events (AEs) in the initial cohort.[8] Mean absorbed kidney dose: 0.66–1.93 Gy.[8]
FAP-2286 177Lu (Therapy)Prospective Study[11]Advanced Lung CancerOverall Response Rate (ORR): 77.78%. Median Progression-Free Survival (PFS): 6 months. Median Overall Survival (OS): 10 months.[11]No Grade 3/4 toxicity events were observed.[11]
FAPI-46 90Y (Therapy)Retrospective Study[12][13]Advanced Sarcomas & other Solid TumorsDisease control (RECIST): 44% (primarily in sarcoma patients).[12] PERCIST response: 55%.[12]Treatment was well-tolerated; critical organ radiation dose limits were not reached.[13]
LNC1004 (EB-FAPI) 177Lu (Therapy)Phase 1[14]Metastatic Radioiodine-Refractory Thyroid CancerObjective Response Rate (ORR): 25%. Disease Control Rate (DCR): 83%.[14]Favorable safety profile with few serious AEs. Optimal dose determined to be 3.33 GBq.[14]
OncoFAP-23 177Lu (Therapy)Preclinical[15]Renal & Colon Cancer Models (mice)Potent single-agent anticancer activity. High and prolonged tumor uptake (~16% ID/g at 96h).[15]Low accumulation in healthy organs.[15]
Experimental Protocol: The LuMIERE Clinical Trial for 177Lu-FAP-2286

The LuMIERE study (NCT04939610) is a Phase 1/2 trial designed to evaluate the safety, dosimetry, and preliminary efficacy of 177Lu-FAP-2286.[2][8]

Methodology:

  • Patient Selection: Adult patients with advanced/metastatic solid tumors, refractory to standard treatments, are enrolled.[8]

  • Screening: Patients undergo PET imaging with 68Ga-FAP-2286 to confirm FAP expression in target lesions.[8]

  • Treatment: Eligible patients receive an intravenous (IV) dose of 177Lu-FAP-2286 at the start of each 6-week cycle, for up to 6 cycles.[8]

  • Dose Escalation (Phase 1): The maximum tolerated dose (MTD) is determined using a Bayesian Optimal Interval (BOIN) design.[8] Cohorts have been treated with doses including 3.7, 5.55, and 7.4 GBq.[9][16]

  • Efficacy Assessment: Tumor response is evaluated based on RECIST v1.1 criteria.[8]

  • Safety and Dosimetry: Adverse events are monitored continuously. Dosimetry calculations are performed to determine the absorbed radiation dose in critical organs like the kidneys and red marrow.[8]

G cluster_screening Patient Screening cluster_treatment Treatment Cycles (6 weeks each) cluster_evaluation Evaluation P Enroll Patients (Advanced Solid Tumors) PET PET Scan with 68Ga-FAP-2286 P->PET Informed Consent E Eligible for Treatment PET->E FAP-Positive Lesions Dose Administer IV 177Lu-FAP-2286 E->Dose Cycle Repeat up to 6 Cycles Dose->Cycle Safety Monitor AEs & Conduct Dosimetry Dose->Safety Efficacy Assess Tumor Response (RECIST 1.1) Cycle->Efficacy

Fig. 1: Workflow of the LuMIERE clinical trial for 177Lu-FAP-2286.

FAP-Targeted CAR T-Cell Therapy: Engineering a Living Drug

CAR T-cell therapy involves genetically modifying a patient's own T-cells to recognize and kill cancer cells. Targeting FAP with CAR T-cells aims to destroy the supportive tumor stroma, thereby collapsing the tumor's infrastructure.[17][18] This approach has shown promise in preclinical models but faces potential safety hurdles.[17][19]

Quantitative Data Summary: FAP-Targeted CAR T-Cells
TherapyCostimulatory Domain(s)Phase/StudyCancer ModelsKey Efficacy DataKey Safety Findings
FAP-CAR T CD28/CD3ζPreclinical[17]Lung Cancer (A549)Significantly decreased tumor growth and improved survival in mouse models compared to controls.[17]No significant toxicity was observed in mice for at least two days post-treatment.[17]
FAP-CAR T 4-1BB/CD3ζPreclinical[17]Various solid tumorsSignificantly reduced tumor growth by 35-50% in three different mouse models.[17]No significant toxicity observed in treated mice.[17]
FAP-CAR T 4-1BB/CD3ζPreclinical[19]Multiple tumor types (CDX & PDX models)Potent killing of human and murine FAP-positive tumor cells and CAFs in vivo.[19]Demonstrated to be biologically safe with low-level on-target, off-tumor toxicity (OTOT) in mouse models.[19]

Note: Clinical data for FAP-targeted CAR T-cells is limited. A key challenge is managing potential on-target, off-tumor toxicity, as FAP is expressed in some healthy tissues during processes like wound healing and in bone marrow stromal cells, which has led to concerns about cachexia and bone toxicity in preclinical studies.[19]

FAP-Targeted Antibody-Drug Conjugates (ADCs): A Guided Missile Approach

ADCs link a potent cytotoxic agent (payload) to a monoclonal antibody that targets a specific tumor antigen.[20] A FAP-targeted ADC is designed to deliver its payload directly to the FAP-expressing CAFs in the tumor stroma, leading to their destruction and subsequent anti-tumor effects.[21]

Quantitative Data Summary: FAP-Targeted ADCs
CompoundPayloadPhase/StudyCancer TypesKey Efficacy DataKey Safety Findings
OMTX705 TubulysinPhase 1[20]Advanced Carcinomas & SarcomasMonotherapy: Best response was Stable Disease (SD) in 26% of patients. Combination w/ Pembrolizumab: Partial Response (PR) in 4% (1 MSS CRC, 1 PDAC); SD in 33%.No DLTs observed. Most frequent related TEAEs: asthenia (35%), increased AST (14%), diarrhea (8%), anemia (8%).[20]
OncoFAP-GlyPro-MMAE MMAEPreclinical[22]Mouse Cancer ModelsSelectively delivers MMAE payload to the tumor.Extremely low uptake and release in healthy organs observed via mass spectrometry.[22]

Mechanisms and Signaling Pathways

FAP is not merely a passive marker; it actively contributes to cancer progression. It promotes tumor growth, migration, and angiogenesis through several signaling pathways.[1][23] Therapies targeting FAP aim to either directly kill FAP-expressing cells or inhibit these pro-tumorigenic functions.

FAP expression can lead to the activation of key intracellular signaling cascades, including the PI3K/AKT, Ras-ERK, and STAT3 pathways, which are central to cell proliferation, survival, and invasion.[1][23][24][25]

G FAP FAP PI3K PI3K/AKT Pathway FAP->PI3K ERK Ras-ERK Pathway FAP->ERK STAT3 STAT3 Pathway FAP->STAT3 Proliferation Cell Proliferation PI3K->Proliferation Migration Migration & Invasion PI3K->Migration ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis STAT3->Migration G cluster_therapies cluster_target cluster_effect RPT Radiopharmaceutical (e.g., 177Lu-FAP-2286) CAF FAP-expressing Cancer-Associated Fibroblast (CAF) RPT->CAF Binds to FAP Rad DNA Damage from β-particle Radiation RPT->Rad ADC Antibody-Drug Conjugate (e.g., OMTX705) ADC->CAF Binds to FAP Toxin Payload Release (e.g., Tubulysin) Inhibits Cell Division ADC->Toxin CART CAR T-Cell CART->CAF Binds to FAP Apoptosis Granzyme/Perforin Mediated Apoptosis CART->Apoptosis

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.